Paniculoside I
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGPCRWQCUQBR-HLTNFVLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Paniculoside I: A Technical Overview of its Chemical Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a diterpenoid glycoside first isolated from the aerial parts of Stevia paniculata and also found in Stevia rebaudiana. As a member of the kaurene family of diterpenoids, this compound possesses a complex chemical architecture that is of interest to natural product chemists and pharmacologists. This document provides a comprehensive overview of the current scientific knowledge regarding this compound, including its chemical structure, physicochemical properties, and the limitedly explored biological activities. Due to a notable scarcity of research focused specifically on this compound, this guide also draws upon data from structurally related compounds and the broader family of diterpenoid glycosides from the Stevia genus to infer its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound is structurally defined as the β-D-glucopyranosyl ester of ent-15α-hydroxykaur-16-en-19-oic acid. The core of the molecule is a tetracyclic diterpene of the kaurene type, which is characterized by a distinctive bridged ring system. A hydroxyl group is present at the C-15 position, and a glucose molecule is attached via an ester linkage to the carboxylic acid at C-19.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₀O₈ | MedchemExpress, ChemFaces |
| Molecular Weight | 480.59 g/mol | MedchemExpress |
| Chemical Class | Diterpenoid Glycoside | ChemFaces |
| Source Organisms | Stevia paniculata, Stevia rebaudiana | ChemFaces, MedchemExpress |
| Appearance | White to off-white solid (presumed) | General for purified natural products |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | ChemFaces |
Biological Activities and Pharmacological Properties
There is a significant lack of published research on the specific biological activities and pharmacological properties of this compound. However, the known therapeutic effects of extracts from the Stevia genus and of structurally related diterpenoid glycosides suggest potential areas for future investigation.
Diterpenoid glycosides from Stevia species are recognized for a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antihyperglycemic effects. For instance, a structurally related compound, ent-9-hydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester, is under investigation for its potential anti-inflammatory and antioxidant properties. It is plausible that this compound may exhibit a similar pharmacological profile due to its shared structural motifs.
Given the absence of specific studies on this compound, no signaling pathways have been definitively associated with its activity.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in the available literature. However, a general methodology for the isolation and characterization of diterpenoid glycosides from plant material can be outlined.
General Protocol for Isolation and Structural Elucidation
-
Extraction: The dried and powdered aerial parts of the source plant (e.g., Stevia paniculata) are typically subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol to efficiently extract the glycosides.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between immiscible solvents of varying polarities, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoid glycosides are often enriched in the more polar fractions (e.g., n-butanol).
-
Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase with a gradient elution system of solvents like chloroform-methanol or methanol-water.
-
High-Performance Liquid Chromatography (HPLC): Both preparative and analytical HPLC are crucial for the final purification and to assess the purity of the isolated compound. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
-
-
Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for elucidating the detailed connectivity and stereochemistry of the molecule.
-
The following diagram illustrates a generalized workflow for the isolation and characterization of a natural product like this compound.
Conclusion and Future Directions
This compound is a structurally defined diterpenoid glycoside from the Stevia genus. While its chemical properties are partially characterized, there is a significant void in the scientific literature regarding its biological activities and pharmacological potential. Based on the known properties of related compounds, future research into the anti-inflammatory, antioxidant, and metabolic effects of this compound is warranted. Detailed in vitro and in vivo studies are necessary to elucidate its mechanism of action and to determine if it has a role to play in the development of new therapeutic agents. The establishment of robust isolation and purification protocols will be a critical first step in enabling such investigations.
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Paniculoside I Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, a diterpenoid glycoside first isolated from Stevia paniculata, belongs to the family of steviol (B1681142) glycosides renowned for their intense sweetness and potential therapeutic applications. Understanding the intricate enzymatic machinery responsible for its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for drug development. This technical guide provides a comprehensive elucidation of the this compound biosynthesis pathway, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular processes.
The this compound Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound, like other steviol glycosides, is a multi-stage process that begins in the plastids and culminates in the cytoplasm. The pathway can be broadly divided into three key stages: the formation of the universal diterpene precursor, the synthesis of the steviol aglycone, and the final glycosylation steps.
Stage 1: Assembly of the C20 Precursor, Geranylgeranyl Diphosphate (B83284) (GGPP)
The journey to this compound begins with the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plant cells. This fundamental pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through a series of condensation reactions, these C5 units are assembled into the C20 precursor of all diterpenoids, geranylgeranyl diphosphate (GGPP).
Stage 2: Formation of the Steviol Aglycone
The formation of the characteristic tetracyclic diterpene core of steviol glycosides involves a series of cyclization and oxidation reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYP450s) located in the endoplasmic reticulum.
-
Cyclization: GGPP is first converted to ent-copalyl diphosphate (CPP) by the enzyme ent-copalyl diphosphate synthase (CPS) . Subsequently, ent-kaurene (B36324) synthase (KS) catalyzes the further cyclization of CPP to form ent-kaurene.
-
Oxidation: The hydrocarbon skeleton of ent-kaurene then undergoes a three-step oxidation at the C-19 position, catalyzed by ent-kaurene oxidase (KO) , a CYP450 enzyme, to yield ent-kaurenoic acid.
-
Hydroxylation: The crucial step that diverts the pathway towards steviol glycosides is the hydroxylation of ent-kaurenoic acid at the C-13 position. This reaction is catalyzed by another CYP450, ent-kaurenoic acid 13-hydroxylase (KAH) , to produce steviol, the aglycone core of this compound.
Stage 3: Glycosylation of Steviol to this compound
The final and diversifying steps in the biosynthesis of this compound involve the attachment of sugar moieties to the steviol backbone. These reactions are catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) in the cytoplasm. While the complete glycosylation cascade leading to all known steviol glycosides is complex and involves multiple UGTs with varying specificities, the formation of this compound involves the addition of a single glucose molecule to the C-19 carboxyl group of ent-15α-hydroxykaur-16-en-19-oic acid.
Based on the structure of this compound, the immediate precursor is ent-15α-hydroxykaur-16-en-19-oic acid. The final step is the esterification of the C-19 carboxyl group with a glucose molecule. The specific UGT responsible for this final glucosylation step to form this compound has not yet been definitively identified in the scientific literature. However, based on the known functions of UGTs in the biosynthesis of other steviol glycosides, it is highly probable that a specific UGT from the UGT74 or a related family is responsible for this reaction. UGT74G1, for instance, is known to glucosylate the C-19 carboxyl group of steviol. Further research, particularly on the UGTs of Stevia paniculata, is required to identify and characterize the specific enzyme that completes the biosynthesis of this compound.
Visualizing the Pathway
Quantitative Data on Key Enzymes
Quantitative understanding of enzyme kinetics is crucial for modeling and engineering metabolic pathways. While specific kinetic data for the enzymes directly leading to this compound are limited, data for homologous enzymes in the broader steviol glycoside pathway from Stevia rebaudiana provide valuable insights.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| ent-Kaurenoic acid 13-hydroxylase (KAH) | ent-Kaurenoic acid | 11.1 | - | - | [1] |
| NADPH | 20.6 | - | - | [1] | |
| UGT85C2 | Steviol | 14.3 | - | - | [2] |
| UGT76G1 | Stevioside | 160 | 0.355 | 2218.75 | [3] |
| Rebaudioside A | 230 | 0.055 | 239.13 | [3] | |
| Rubusoside | 130 | 0.098 | 753.85 | [3] | |
| Steviolbioside | 90 | 0.08 | 888.89 | [3] | |
| Rebaudioside D | 120 | 0.055 | 458.33 | [3] | |
| Rebaudioside E | 20 | 0.697 | 34850 | [3] | |
| UDP-Glucose | 5.6 | - | - |
Note: The kcat values for UGT76G1 were converted from min⁻¹ to s⁻¹. The kcat/Km values were calculated from the provided data. Dashes indicate data not available in the cited sources.
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a suite of molecular biology and biochemical techniques. Below are detailed protocols for key experiments.
Heterologous Expression of Candidate Genes in E. coli
This protocol describes the expression of a candidate UDP-glycosyltransferase (UGT) gene in Escherichia coli for subsequent characterization.
Workflow Diagram:
Methodology:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate UGT gene from Stevia paniculata cDNA using gene-specific primers with appropriate restriction sites.
-
Digest both the PCR product and the pET expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
-
Verify the sequence of the insert by Sanger sequencing.
-
-
Transformation:
-
Transform the confirmed expression plasmid into an expression strain of E. coli, such as BL21(DE3).
-
-
Culture Growth:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression Induction:
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture overnight at the lower temperature with shaking.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Protein Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the recombinant protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Buffer exchange the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT) Activity
This protocol outlines a method to determine the activity of a purified recombinant UGT towards a specific steviol glycoside precursor.
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM acceptor substrate (ent-15α-hydroxykaur-16-en-19-oic acid)
-
5 mM UDP-glucose
-
1-5 µg of purified recombinant UGT enzyme
-
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture at 13,000 x g for 10 minutes to precipitate the enzyme.
-
-
Product Analysis:
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the reaction product (this compound).
-
Use an appropriate C18 column and a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of the authentic compound.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per mg of enzyme per minute).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.
-
Conclusion and Future Directions
The biosynthesis of this compound follows the general pathway established for other steviol glycosides, involving the MEP pathway, a series of terpene synthases and cytochrome P450s to generate the steviol aglycone, followed by glycosylation steps. While the enzymes for the initial stages are well-characterized, the specific UDP-glycosyltransferase responsible for the final glucosylation to form this compound remains to be definitively identified.
Future research should focus on the transcriptome and proteome of Stevia paniculata to identify candidate UGTs. Subsequent heterologous expression and in vitro characterization of these candidates with ent-15α-hydroxykaur-16-en-19-oic acid as the substrate will be crucial for pinpointing the exact enzyme. The elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of this and other valuable natural products. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers embarking on these exciting investigations.
References
- 1. Functional characterization of a Stevia rebaudiana flavonoid glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Biochemical and Structural Characterization of UDP-glycosyltransferases (UGTs) in the Stevia Biosynthetic Pathway [digitalcommons.kennesaw.edu]
- 3. The chromosome-level Stevia genome provides insights into steviol glycoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Antiviral Screening of Paniculoside I: A Technical Guide
Disclaimer: As of December 2025, publicly available data on the preliminary antiviral screening of a compound specifically named "Paniculoside I" is not available. This technical guide has been constructed as a representative example, utilizing data from the antiviral screening of a related class of compounds, the Pannosides, to illustrate the requested format and content for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the typical methodologies and data presentation for the preliminary antiviral assessment of a novel natural product.
Quantitative Antiviral Activity
The initial screening of a novel compound involves determining its efficacy against a panel of viruses and assessing its toxicity to the host cells. This data is crucial for establishing a therapeutic window.
Table 1: In Vitro Antiviral Activity of Pannosides against Various Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Pannoside F | Enterovirus A71 (EV71) | Vero | >100 | >100 | - |
| Pannoside G | Enterovirus A71 (EV71) | Vero | 85.3 | >100 | >1.17 |
| Pannoside H | Enterovirus A71 (EV71) | Vero | >100 | >100 | - |
| Pannoside I | Enterovirus A71 (EV71) | Vero | 92.1 | >100 | >1.09 |
| Pannoside F | Coxsackievirus B3 (CVB3) | Vero | >100 | >100 | - |
| Pannoside G | Coxsackievirus B3 (CVB3) | Vero | >100 | >100 | - |
| Pannoside H | Coxsackievirus B3 (CVB3) | Vero | 78.5 | >100 | >1.27 |
| Pannoside I | Coxsackievirus B3 (CVB3) | Vero | >100 | >100 | - |
| Pannoside F | Rhinovirus 1B (HRV1B) | HeLa | 65.2 | >100 | >1.53 |
| Pannoside G | Rhinovirus 1B (HRV1B) | HeLa | 48.7 | >100 | >2.05 |
| Pannoside H | Rhinovirus 1B (HRV1B) | HeLa | 55.4 | >100 | >1.81 |
| Pannoside I | Rhinovirus 1B (HRV1B) | HeLa | 70.1 | >100 | >1.43 |
| Rupintrivir (Control) | Enterovirus A71 (EV71) | Vero | 0.85 | >100 | >117.65 |
| Rupintrivir (Control) | Coxsackievirus B3 (CVB3) | Vero | 0.92 | >100 | >108.70 |
| Rupintrivir (Control) | Rhinovirus 1B (HRV1B) | HeLa | 0.56 | >100 | >178.57 |
Data is hypothetical and based on trends observed in related compounds for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections outline the standard procedures for cytotoxicity and antiviral assays.
Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney epithelial) and HeLa (human cervical cancer) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strains: Enterovirus A71 (EV71), Coxsackievirus B3 (CVB3), and Rhinovirus 1B (HRV1B) are propagated in their respective host cells. Viral titers are determined by a standard plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
Cytotoxicity Assay
The potential toxicity of the test compound on the host cells is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
The antiviral efficacy is determined by assessing the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).
-
Seed cells in a 96-well plate as described for the cytotoxicity assay.
-
After 24 hours, remove the medium and add 50 µL of virus suspension at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 1 hour to allow for virus adsorption.
-
Remove the virus inoculum and add 100 µL of serial dilutions of the test compound.
-
Incubate the plate for 48-72 hours, until CPE is observed in the virus control wells.
-
Cell viability is assessed using the MTT assay as described above.
-
The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.
Visualizations: Workflows and Pathways
Visual representations of experimental workflows and potential mechanisms of action are critical for clear communication in scientific research.
Caption: Workflow for preliminary in vitro antiviral screening.
Caption: Putative antiviral mechanisms of action for a test compound.
Potential Signaling Pathway Involvement
While the precise mechanism of action for a novel compound requires further investigation, many antiviral natural products are known to modulate host cell signaling pathways to inhibit viral replication.
Caption: Hypothetical modulation of host antiviral signaling pathways.
This guide provides a foundational framework for the preliminary antiviral screening of novel compounds like the hypothetical this compound. The presented data and methodologies, while based on related compounds, adhere to the standards of early-stage drug discovery research. Further studies would be required to elucidate the specific activities and mechanisms of any new chemical entity.
Paniculoside I: A Comprehensive Technical Guide to its Natural Sources, Geographical Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Paniculoside I, a bioactive iridoid glycoside of significant interest to the pharmaceutical and natural products industries. This document outlines its primary natural source, geographical distribution, biosynthesis, and detailed protocols for its extraction and quantification. This compound is scientifically synonymous with Picroside I, and for the purpose of this guide, both terms will be used interchangeably, reflecting the nomenclature prevalent in the cited literature.
Natural Source and Geographical Distribution
The principal natural source of this compound is Picrorhiza kurroa , a perennial medicinal herb belonging to the Plantaginaceae family.[1] Commonly known as Kutki or Karu, this plant is a vital component of traditional Ayurvedic medicine.[2][3]
The geographical distribution of Picrorhiza kurroa is concentrated in the high-altitude alpine regions of the Himalayas. Its natural habitat spans across several countries:
-
India: Found in the North-Western Himalayan region, from Kashmir to Sikkim, including states like Himachal Pradesh and Uttarakhand.[2][4]
-
Nepal: Abundantly found in the Himalayan region, particularly in the Karnali zone, at altitudes between 3500 and 4800 meters.[1][4]
-
China: Distributed in Western China and South-East Tibet.[4][5]
This plant typically thrives in moist, rocky crevices, on northern-facing slopes, and in organic soils at elevations ranging from 2,700 to 5,000 meters.[2][3] Due to its high medicinal demand and over-harvesting, Picrorhiza kurroa is now considered an endangered species and is listed in Appendix II of CITES (the Convention on International Trade in Endangered Species of Wild Fauna and Flora).[2]
Biosynthesis of this compound (Picroside I)
The biosynthesis of this compound is a complex process involving the convergence of several key metabolic pathways. It is understood that Picroside I is primarily synthesized in the shoots of P. kurroa. The biosynthesis originates from precursors supplied by the mevalonate (B85504) (MVA), methylerythritol phosphate (B84403) (MEP), and shikimate/phenylpropanoid pathways. These pathways ultimately provide the building blocks for the iridoid core and the cinnamic acid moiety that characterize this compound.
Quantitative Data
The concentration of this compound in Picrorhiza kurroa varies depending on the plant part, geographical location (altitude), and the extraction method employed. The rhizomes are the primary part of the plant harvested for their high concentration of iridoid glycosides.
Table 1: this compound (Picroside I) Content in Picrorhiza kurroa Rhizomes from Different Geographical Sources
| Geographical Source | Altitude (meters) | Picroside I Content (% w/w) | Analytical Method |
| Rohtang, India | 3978 | 3.5% | HPLC |
| Amritsar Market, India | - | Part of 10.9% total picrosides | HPLC |
| Manali Market, India | - | Part of 8.6% total picrosides | HPLC |
| Nepal Market | - | Part of 7.9% total picrosides | HPLC |
| Uttarakhand Market, India | - | Part of 6.4% total picrosides | HPLC |
| China Market (sold in Delhi) | - | Part of 2.8% total picrosides | HPLC |
Data compiled from multiple sources. Note that some studies report total picrosides (I and II).
Table 2: Yield of this compound (Picroside I) using Different Extraction Methods from P. kurroa Rhizomes
| Extraction Method | Solvent | Time | Picroside I Yield |
| Supercritical CO₂ Extraction | Methanol (B129727) (10% v/v co-solvent) | - | 32.502 ± 1.131 mg/g |
| Soxhlet Extraction | Methanol | - | 36.743 ± 1.75 mg/g |
| Ultrasound-Assisted Sonication | Methanol | 36 minutes | 6.825% of extract |
| Reflux Extraction | Methanol | 6 hours | 5.991% of extract |
| Maceration (Shade-dried plant) | - | - | 1.32% of dry wt. |
| In vitro Callus Culture | - | 16 weeks | 16.37 ± 0.0007 mg/g |
Experimental Protocols
Detailed methodologies for the extraction and quantification of this compound are crucial for reproducible research and development.
Extraction Protocols
Maceration is a simple and effective method for extracting thermolabile compounds.
-
Preparation of Plant Material: Collect and thoroughly wash the rhizomes of P. kurroa. Shade-dry the material to preserve the chemical integrity and then grind it into a coarse powder.
-
Extraction: Accurately weigh the powdered plant material. Place the powder in a sealed container and add a suitable solvent (e.g., methanol or 70% v/v methanol) in a solid-to-solvent ratio of 1:10 to 1:20.
-
Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue. The process may be repeated with fresh solvent to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 50°C to yield the crude extract.
This method utilizes ultrasonic waves to accelerate extraction.
-
Preparation: Use shade-dried and powdered rhizomes as described above.
-
Sonication: Place a known amount of the powdered material (e.g., 2g) in a flask with methanol.
-
Extraction: Submerge the flask in an ultrasonic bath and sonicate for approximately 36 minutes at a controlled temperature (e.g., 35°C ± 1°C) and a frequency of around 120 MHz.
-
Filtration and Concentration: After sonication, filter the extract and concentrate it using a rotary evaporator.
This is an environmentally friendly "green" extraction technique.
-
Apparatus: A supercritical fluid extraction system is required.
-
Sample Preparation: Place approximately 20g of powdered P. kurroa rhizomes into the extraction vessel.
-
Extraction Parameters:
-
Temperature: 40°C
-
Pressure: 30 MPa
-
Co-solvent: 10% (v/v) methanol
-
CO₂ Flow Rate: 10 cm³/min
-
-
Procedure: Heat the extraction cell to the desired temperature. Pump liquid CO₂ into the system until the target pressure is reached. Perform a static extraction for a set duration (e.g., 2 hours) to allow equilibrium. Following the static phase, initiate dynamic extraction, and collect the extract.
-
Separation: Separate the extracted compounds from the supercritical fluid by passing it through a collection flask containing a liquid solvent like ethanol.
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantification of this compound.
-
Instrumentation: A Waters binary HPLC system (or equivalent) with a UV detector and data processing software.
-
Chromatographic Conditions:
-
Column: Sunfire C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol and Water (40:60, v/v)
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound (Picroside I) standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.625 µg/mL) by serial dilution with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).
-
Dissolve the extract in the mobile phase (1 mL), and filter it through a 0.45 µm membrane filter.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
References
Initial Toxicological Profile of Paniculoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive initial toxicological profile for Paniculoside I is not available in the public domain. This document serves as a technical guide outlining the standard methodologies and data presentation that would be required to establish such a profile. The experimental protocols and data tables provided are illustrative templates based on regulatory guidelines for the toxicological assessment of new chemical entities.
Introduction to this compound
This compound is a diterpenoid glycoside that has been isolated from the herbs of Stevia paniculata and Stevia rebaudiana[1][2]. Its chemical formula is C26H40O8[1]. While various compounds from Stevia species have been studied for their biological activities, specific toxicological data for this compound remains to be published. The following sections detail the requisite studies for establishing a foundational toxicological profile.
Acute Oral Toxicity
Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse health effects from a single or short-term exposure. The No-Observed-Adverse-Effect-Level (NOAEL) and the LD50 (median lethal dose) are key parameters derived from these studies.
Table 1: Template for Acute Oral Toxicity Data of this compound in Rodents
| Species/Strain | Sex | Dose (mg/kg) | No. of Animals | Mortality | Clinical Observations | Necropsy Findings |
| Sprague-Dawley Rat | Male | 0 (Vehicle) | 5 | 0/5 | Normal | No abnormalities |
| 500 | 5 | |||||
| 1000 | 5 | |||||
| 2000 | 5 | |||||
| Female | 0 (Vehicle) | 5 | 0/5 | Normal | No abnormalities | |
| 500 | 5 | |||||
| 1000 | 5 | |||||
| 2000 | 5 |
-
Test Animals: Healthy, young adult male and female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant, are used. Animals are acclimatized for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: this compound is administered orally by gavage. The vehicle used for dissolving or suspending the test substance is inert (e.g., water, 0.5% carboxymethyl cellulose).
-
Dosing Procedure: A single animal is dosed at a time. The initial dose is selected based on available information. If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. This sequential dosing continues until the stopping criteria are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
Genotoxicity Assessment
Genotoxicity assays are performed to identify substances that can cause genetic damage, which may lead to cancer or heritable defects. A standard battery of tests is typically required.
Table 2: Template for In Vitro and In Vivo Genotoxicity Data of this compound
| Assay | Test System | Concentration/Dose | Metabolic Activation | Result |
| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | e.g., 10 - 5000 µ g/plate | With and without S9 mix | |
| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells | e.g., 1 - 100 µg/mL | With and without S9 mix | |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | e.g., 500, 1000, 2000 mg/kg | N/A |
-
Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are designed to detect point mutations.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The test strains are exposed to various concentrations of this compound. After incubation, the number of revertant colonies (mutated bacteria that have regained the ability to grow in a selective medium) is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.
-
Test Animals: Mice of a standard strain are used.
-
Dose Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels.
-
Sample Collection: At appropriate time intervals after treatment, bone marrow is extracted from the femurs.
-
Analysis: Bone marrow smears are prepared and stained. The number of micronucleated polychromatic erythrocytes (PCEs) is counted among a total of at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.
-
Data Interpretation: A significant, dose-related increase in the frequency of micronucleated PCEs indicates a genotoxic effect.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 3: Template for Core Battery Safety Pharmacology Studies of this compound
| System | Assay | Test System | Key Parameters Measured | Results |
| Central Nervous System | Functional Observational Battery (FOB) | Rat | Behavioral changes, locomotor activity, coordination, sensory/motor reflexes | |
| Cardiovascular System | In vivo telemetry or isolated tissue assay (hERG) | Dog, Monkey, or in vitro cell line | Blood pressure, heart rate, ECG (QT interval), ion channel function | |
| Respiratory System | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume |
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Methodology: Patch-clamp electrophysiology is used to measure the effect of this compound on the hERG channel current.
-
Procedure: Cells are exposed to a range of concentrations of this compound. The hERG current is recorded before and after the application of the test substance.
-
Data Analysis: The concentration-response curve for the inhibition of the hERG current is determined, and the IC50 value (the concentration causing 50% inhibition) is calculated. Significant inhibition of the hERG channel is a predictor of potential pro-arrhythmic risk.
Visualizations
Caption: Workflow for an in vivo acute oral toxicity study.
Caption: A standard decision tree for a genotoxicity testing battery.
References
An In-depth Technical Guide to the Spectroscopic Data Analysis of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside I, a diterpenoid glycoside isolated from Stevia paniculata and Stevia rebaudiana, represents a class of natural products with potential therapeutic applications. A thorough understanding of its structural and physicochemical properties is paramount for any further investigation into its biological activity and development as a potential pharmaceutical agent. This guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), compiled from foundational literature. Detailed experimental protocols for its isolation and purification are also presented. Furthermore, this document explores the known biological activities of related diterpenoid glycosides and visualizes a key signaling pathway potentially modulated by these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Natural products continue to be a significant source of novel chemical entities with diverse biological activities. The genus Stevia has garnered considerable attention for its production of sweet-tasting diterpenoid glycosides, which are widely used as non-caloric sweeteners. Beyond their organoleptic properties, these compounds have been investigated for a range of pharmacological effects. This compound is one such diterpenoid glycoside, and its structural elucidation is a critical first step in unlocking its therapeutic potential. Spectroscopic techniques are indispensable tools for the unambiguous determination of the chemical structure of natural products. This guide focuses on the detailed analysis of the spectroscopic data for this compound to aid researchers in its identification and further study.
Spectroscopic Data of this compound
The structural characterization of this compound has been primarily achieved through the application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound were determined in a deuterated pyridine (B92270) (C₅D₅N) solvent. The assignments are presented in Table 1.
Table 1: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N) [1]
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 40.8 | 1' | 95.8 |
| 2 | 19.4 | 2' | 74.0 |
| 3 | 38.1 | 3' | 78.9 |
| 4 | 44.1 | 4' | 71.4 |
| 5 | 57.3 | 5' | 78.2 |
| 6 | 22.5 | 6' | 62.6 |
| 7 | 41.5 | Aglycone | |
| 8 | 41.5 | 18 | 29.1 |
| 9 | 50.8 | 19 | 176.9 |
| 10 | 39.8 | 20 | 17.7 |
| 11 | 20.7 | ||
| 12 | 36.8 | ||
| 13 | 47.0 | ||
| 14 | 41.5 | ||
| 15 | 78.2 | ||
| 16 | 156.1 | ||
| 17 | 103.5 |
Data obtained from Yamasaki et al., 1977.[1]
Mass Spectrometry (MS)
While the foundational paper primarily focused on NMR for structure elucidation, mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula as C₂₆H₄₀O₈ and a molecular weight of 480.59 g/mol .
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₄₀O₈ |
| Molecular Weight | 480.59 |
| Predicted [M+H]⁺ | 481.2745 |
| Predicted [M+Na]⁺ | 503.2564 |
Note: The specific experimental mass spectral data for this compound is not detailed in the available literature. The values presented are calculated based on the established chemical structure.
¹H Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy
Detailed ¹H NMR and IR spectroscopic data for this compound are not explicitly available in the foundational literature. However, based on the known structure and data from similar diterpenoid glycosides isolated from Stevia, the expected spectral features can be inferred.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the methyl protons of the diterpenoid core, olefinic protons of the exocyclic double bond, and a series of overlapping signals for the methylene (B1212753) and methine protons of the aglycone. Additionally, characteristic signals for the anomeric proton and other sugar protons of the β-D-glucopyranosyl moiety would be present.
-
Infrared (IR): The IR spectrum would likely exhibit broad absorption bands corresponding to hydroxyl (-OH) groups from the sugar moiety and the aglycone, C-H stretching vibrations for the aliphatic parts of the molecule, a characteristic absorption for the C=O stretching of the carboxylic acid ester, and signals for the C=C double bond.
Experimental Protocols
The isolation and purification of this compound from Stevia paniculata is a multi-step process involving extraction and chromatographic separation.
Plant Material
Dried aerial parts of Stevia paniculata (Compositae) are used as the starting material.
Extraction
-
The dried plant material is subjected to extraction with methanol (B129727) (MeOH).
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
Chromatographic Separation
-
The crude extract is partitioned between water and n-butanol (n-BuOH).
-
The n-BuOH soluble fraction, containing the glycosides, is concentrated.
-
The resulting residue is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and further purified by repeated column chromatography or preparative HPLC to yield the pure compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, diterpenoid glycosides from the Stevia genus are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-hyperglycemic effects. These activities are often attributed to their ability to modulate various cellular signaling pathways.
One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Diterpenoid glycosides may potentially interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Below is a generalized representation of the NF-κB signaling pathway, which can serve as a hypothetical model for the action of this compound and related compounds.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The presented ¹³C NMR data, in conjunction with the inferred information from other spectroscopic techniques, offers a solid foundation for the structural verification of this natural product. The detailed experimental protocol for its isolation will be valuable for researchers aiming to obtain this compound for further studies. While the specific biological activities of this compound are yet to be fully elucidated, the known pharmacological properties of related diterpenoid glycosides suggest that it may be a promising candidate for future drug development. The exploration of its effects on key signaling pathways, such as the NF-κB pathway, will be a critical next step in understanding its therapeutic potential. This guide serves as a starting point for researchers to delve deeper into the chemistry and biology of this compound and other related natural products.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the methodologies for the extraction and purification of Paniculoside I, a saponin (B1150181) found in Gynostemma pentaphyllum. The protocols detailed herein cover various extraction techniques, including solvent-based and advanced methods, as well as a multi-step purification process employing macroporous resin chromatography, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (prep-HPLC). This guide is intended to equip researchers with the necessary information to efficiently isolate this compound for further pharmacological and drug development studies.
Introduction
This compound is a dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan. This plant has a long history of use in traditional medicine for treating a variety of ailments. Modern research has identified gypenosides, the primary active constituents of G. pentaphyllum, as possessing a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound, as one of these gypenosides, is a compound of significant interest for its potential therapeutic applications.
The effective isolation and purification of this compound are crucial for its accurate pharmacological evaluation and potential development as a therapeutic agent. This document outlines detailed protocols for its extraction from raw plant material and subsequent purification to a high degree of purity.
Extraction Methodologies
The initial step in isolating this compound involves its extraction from the dried and powdered leaves of Gynostemma pentaphyllum. Several methods can be employed, each with its own set of advantages and disadvantages in terms of efficiency, solvent consumption, and time.
Conventional Solvent Extraction
Conventional solvent extraction methods, such as maceration, reflux, and Soxhlet extraction, are widely used for obtaining crude extracts containing gypenosides. Ethanol (B145695) is a commonly used solvent due to its ability to extract a broad range of compounds with varying polarities.
Protocol: Ethanolic Reflux Extraction
-
Preparation of Plant Material: Dry the leaves of Gynostemma pentaphyllum and grind them into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Mix the powdered plant material with 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture under reflux at 80°C for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
-
Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude extract.
Advanced Extraction Techniques
To enhance extraction efficiency and reduce solvent consumption and extraction time, advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be utilized.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Use dried and powdered Gynostemma pentaphyllum leaves as described above.
-
Extraction:
-
Suspend the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:15 (w/v).
-
Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
Filter the mixture to collect the extract.
-
-
Concentration: Concentrate the extract under reduced pressure to obtain the crude extract.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (w/v) | Temperature (°C) | Time | Reported Gypenoside Yield (%) |
| Reflux Extraction | 70% Ethanol | 1:10 | 80 | 3 x 2 hours | ~5-8 |
| Ultrasound-Assisted | 70% Ethanol | 1:15 | 50 | 30 min | ~7-10 |
| Microwave-Assisted | 60% Ethanol | 1:20 | N/A (Power: 500W) | 10 min | ~8-11 |
Note: Yields are for total gypenosides and can vary based on plant material and specific conditions.
Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.
Step 1: Macroporous Resin Column Chromatography (Enrichment)
This initial purification step aims to enrich the saponin fraction and remove pigments, polysaccharides, and other highly polar or non-polar impurities. AB-8 macroporous resin is a suitable choice for this purpose.
Protocol:
-
Resin Preparation: Pre-treat the AB-8 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
-
Column Packing: Pack a glass column with the prepared resin.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a slow flow rate.
-
Washing: Wash the column with 5-10 bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed gypenosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the 70% ethanol eluate, which will contain the majority of the gypenosides.
-
Concentration: Combine the gypenoside-rich fractions and concentrate them under reduced pressure to obtain an enriched saponin extract.
Step 2: Silica Gel Column Chromatography (Fractionation)
The enriched saponin extract is further fractionated using silica gel column chromatography to separate different gypenosides based on their polarity.
Protocol:
-
Column Preparation: Pack a column with silica gel (100-200 mesh) using a suitable solvent system (e.g., chloroform-methanol).
-
Sample Loading: Dissolve the enriched saponin extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing methanol (B129727) in chloroform (B151607) (e.g., starting from 100:1 to 10:1, v/v).
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
The final purification of this compound is achieved using preparative HPLC, which offers high resolution and yields a highly pure compound.
Protocol:
-
System Preparation: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase for separating gypenosides is a gradient of acetonitrile (B52724) and water.
-
Sample Injection: Dissolve the partially purified this compound fraction in the mobile phase and inject it into the system.
-
Elution and Fraction Collection: Run the HPLC with a specific gradient program to separate this compound from other closely related gypenosides. Collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the collected fraction to obtain pure this compound as a white powder.
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (100-200 mesh) | C18, 10 µm |
| Mobile Phase | Chloroform-Methanol gradient | Acetonitrile-Water gradient |
| Typical Purity | 40-60% | >98% |
| Recovery | Variable | >90% (from semi-pure) |
Visualized Workflows and Pathways
Caption: General workflow for the extraction of crude gypenosides.
Caption: Multi-step purification process for this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Concluding Remarks
The protocols described in this document provide a robust framework for the successful extraction and purification of this compound from Gynostemma pentaphyllum. The combination of conventional and advanced extraction methods, followed by a systematic multi-step purification strategy, can yield high-purity this compound suitable for detailed biological and pharmacological investigations. The provided workflows and the proposed signaling pathway offer a visual guide to the experimental process and the potential mechanism of action of this promising natural compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and the characteristics of their plant material to achieve the best possible results.
Application Notes and Protocols for the Quantitative Analysis of Paniculoside I using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, an iridoid glycoside, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and sensitive quantification of this compound in various biological matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high selectivity and sensitivity, making it ideal for the precise measurement of this compound in complex samples.
Iridoid glycosides, a class of monoterpenoids, are widely distributed in the plant kingdom and are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1] The use of Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) provides a sensitive and selective method for the analysis of these compounds.[1]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for extracting the target analyte and removing interfering substances from the matrix.[1] For biological matrices such as plasma or serum, a protein precipitation method is commonly employed.
Materials:
-
Biological matrix (e.g., rat plasma)
-
Acetonitrile (B52724), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 100 µL aliquot of the plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended for the separation and detection of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity UHPLC system or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | A linear gradient tailored to achieve optimal separation of this compound and the internal standard. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V (Negative) |
MRM Transitions:
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. For iridoid glycosides, fragmentation often involves the neutral loss of the glucose moiety.[2][3] The specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and optimize the collision energy to obtain stable and abundant product ions. Based on the analysis of similar iridoid glycosides, the negative ion mode is often found to be more suitable.[4]
-
This compound: To be determined experimentally (Precursor Ion [M-H]⁻ → Product Ion)
-
Internal Standard (IS): To be determined based on the selected IS
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability and reproducibility.[5][6][7][8][9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A minimum of six standard points should be used to construct the calibration curve.[5]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Presentation
The quantitative performance of the developed and validated HPLC-MS/MS method for this compound should be summarized in the following tables.
Table 2: Linearity and Sensitivity of this compound
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | e.g., 1 - 1000 | e.g., >0.99 | e.g., 1 |
Table 3: Precision and Accuracy for this compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | e.g., 3 | e.g., <15% | e.g., 85-115% | e.g., <15% | e.g., 85-115% |
| MQC | e.g., 50 | e.g., <15% | e.g., 85-115% | e.g., <15% | e.g., 85-115% |
| HQC | e.g., 800 | e.g., <15% | e.g., 85-115% | e.g., <15% | e.g., 85-115% |
Table 4: Recovery and Matrix Effect of this compound
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | e.g., 3 | e.g., >80% | e.g., 85-115% |
| MQC | e.g., 50 | e.g., >80% | e.g., 85-115% |
| HQC | e.g., 800 | e.g., >80% | e.g., 85-115% |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Phenolic Acids, Flavonoids and Iridoid Glycosides in Yinhua Kanggan Tablet by UPLC-QqQ-MS/MS [mdpi.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Validation | PDF [slideshare.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Paniculoside I
Audience: Researchers, scientists, and drug development professionals.
Introduction Paniculoside I is a key bioactive saponin (B1150181) with significant pharmacological potential. Accurate and reliable quantification of this compound in various matrices, including raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.
Principle This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture. Saponins (B1172615) often lack a strong chromophore, necessitating UV detection at low wavelengths, typically between 203-210 nm, for adequate sensitivity.[1][2][3] Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Ultrapure)
-
Reagents: Formic Acid (ACS Grade)
-
Equipment:
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 2-8°C when not in use.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and transfer to a conical flask. Add 50 mL of 70% methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.[8]
-
Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine and Evaporate: Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution and Filtration: Reconstitute the dried extract in 5 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6][9]
HPLC Instrumentation and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Instrument | HPLC with UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (40:60, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C |
| Detection Wavelength | 205 nm[1] |
| Injection Volume | 20 µL[2] |
| Run Time | 20 minutes |
Method Validation Protocol
The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11]
Specificity
Specificity is demonstrated by analyzing a blank (diluent), a standard solution of this compound, and a sample extract. The chromatograms are compared to ensure that there are no interfering peaks from endogenous compounds or excipients at the retention time of this compound.
Linearity and Range
Inject the prepared working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. Linearity is assessed by the correlation coefficient (r²) of the linear regression analysis, which should be ≥ 0.999.[12]
Accuracy (Recovery)
Accuracy is determined by a recovery study using the standard addition method. A known amount of this compound standard (at 80%, 100%, and 120% of the expected sample concentration) is spiked into a pre-analyzed sample. The spiked samples are analyzed in triplicate, and the percentage recovery is calculated.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution (e.g., 25 µg/mL) on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The precision is expressed as the Relative Standard Deviation (%RSD), which should be ≤ 2%.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5][10]
Robustness
The robustness of the method is evaluated by intentionally introducing small variations in the chromatographic conditions and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 2 nm) The %RSD of the results under these varied conditions should remain within acceptable limits (≤ 2%).
Data Presentation: Summary of Validation Results
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 20.0 | [Data] | 98 - 102% | ≤ 2% |
| 100% | 25.0 | [Data] | 98 - 102% | ≤ 2% |
| 120% | 30.0 | [Data] | 98 - 102% | ≤ 2% |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Peak Area (% RSD) | Retention Time (% RSD) |
|---|---|---|---|
| Repeatability (n=6) | 25.0 | ≤ 2% | ≤ 1% |
| Intermediate (n=6) | 25.0 | ≤ 2% | ≤ 1% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| LOD | [Calculated Value] µg/mL |
| LOQ | [Calculated Value] µg/mL |
| Robustness (% RSD) | ≤ 2% |
Visualizations: Workflows and Relationships
Caption: Overall experimental workflow for this compound quantification.
Caption: Logical relationship of ICH method validation parameters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. phytojournal.com [phytojournal.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 10. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
- 12. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study | MDPI [mdpi.com]
Application Notes and Protocols for Determining the Antiviral Activity of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a saponin (B1150181) isolated from the medicinal plant Andrographis paniculata. This plant has been traditionally used for its anti-inflammatory and antiviral properties. While the antiviral activities of other compounds from Andrographis paniculata, such as andrographolide, have been documented, the specific antiviral potential of this compound is an emerging area of research. These application notes provide a comprehensive framework for evaluating the antiviral efficacy of this compound using established cell-based assays. The protocols detailed herein describe the determination of cytotoxicity, the quantification of antiviral activity against a model virus (Influenza A Virus), and a potential mechanism of action involving the NF-κB signaling pathway.
Note: The quantitative data and the specific mechanism of action for this compound presented in this document are hypothetical and for illustrative purposes to guide researchers in designing and interpreting their own experiments.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are summarized in the tables below. The half-maximal cytotoxic concentration (CC50) is the concentration at which 50% of the cells are killed, while the half-maximal effective concentration (EC50) is the concentration at which 50% of the viral replication is inhibited. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Table 1: Cytotoxicity of this compound in Madin-Darby Canine Kidney (MDCK) Cells
| Compound | Cell Line | Assay | CC50 (µM) |
| This compound | MDCK | MTT Assay | >100 |
| Control Drug (Oseltamivir) | MDCK | MTT Assay | >100 |
Table 2: Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Compound | Virus | Cell Line | Assay | EC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 15.2 | >6.5 |
| Control Drug (Oseltamivir) | Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 0.8 | >125 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium with DMSO at the same concentration as the highest this compound dilution) and a "blank" control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol quantifies the ability of this compound to inhibit the replication of a lytic virus, such as Influenza A.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A virus stock of known titer (PFU/mL)
-
DMEM
-
This compound (serial dilutions)
-
Trypsin-TPCK (for influenza virus activation)
-
Agarose (B213101) (low melting point)
-
Crystal Violet staining solution
-
PBS
Procedure:
-
Cell Preparation: Grow MDCK cells in 6-well plates until they form a confluent monolayer.
-
Virus Preparation: Dilute the Influenza A virus stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS. Add 200 µL of the diluted virus to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the virus adsorption period, prepare mixtures of the agarose overlay medium containing serial dilutions of this compound. The overlay consists of 2X DMEM, 2% agarose, and the appropriate concentration of Trypsin-TPCK.
-
Overlay: After the 1-hour incubation, remove the virus inoculum and gently add 2 mL of the agarose overlay containing the different concentrations of this compound to each well. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for 1 hour. Carefully remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Many viruses activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway to promote their replication and to induce a pro-inflammatory state that can contribute to pathogenesis. Saponins have been reported to possess anti-inflammatory properties, often through the modulation of the NF-κB pathway. It is hypothesized that this compound may exert its antiviral effect by inhibiting the activation of NF-κB, thereby reducing viral replication and virus-induced inflammation.
Visualizations
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Proposed mechanism of this compound antiviral activity via NF-κB inhibition.
Application Note: A Protocol for the Isolation of Paniculoside I from Gynostemma pentaphyllum
Introduction
Paniculoside I is a dammarane-type saponin (B1150181) isolated from the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the family Cucurbitaceae. G. pentaphyllum, also known as Jiaogulan, is a traditional Chinese herb recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and lipid-lowering effects.[1][2] The saponins (B1172615), collectively referred to as gypenosides, are the primary bioactive constituents of this plant.[3] this compound, as one of these gypenosides, is of significant interest to researchers in natural product chemistry and drug development for its potential therapeutic applications. This application note provides a detailed protocol for the isolation and purification of this compound from the dried aerial parts of G. pentaphyllum. The methodology employs a multi-step process involving solvent extraction, macroporous resin chromatography, and preparative high-performance liquid chromatography (HPLC).
Materials and Methods
Plant Material: Dried aerial parts of Gynostemma pentaphyllum.
Solvents and Reagents: Methanol (B129727) (ACS grade), Ethanol (B145695) (95%), Ethyl Acetate (B1210297) (ACS grade), n-Butanol (ACS grade), Acetonitrile (B52724) (HPLC grade), Formic Acid (0.1% in water, HPLC grade), Deionized Water, HPD-100 macroporous resin, Silica (B1680970) gel (200-300 mesh), and C18 reverse-phase silica gel (50 µm).
Equipment: Blender, Soxhlet extractor, Rotary evaporator, Vacuum filtration apparatus, Glass column for chromatography, Preparative HPLC system with a C18 column, Freeze dryer.
Experimental Protocol
A multi-step approach is utilized for the isolation of this compound, commencing with extraction and culminating in high-purity purification via preparative HPLC.
Step 1: Extraction
The dried and powdered aerial parts of G. pentaphyllum are subjected to solvent extraction to obtain the crude extract containing a mixture of saponins.
-
Preparation of Plant Material: 1 kg of dried aerial parts of G. pentaphyllum is ground into a coarse powder.
-
Soxhlet Extraction: The powdered plant material is placed in a Soxhlet extractor and extracted with 80% methanol for 6 hours.[3]
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
Step 2: Fractionation
The crude extract is fractionated to separate the saponin-rich fraction from other components like flavonoids and polar impurities.
-
Solvent Partitioning: The crude extract is suspended in deionized water and sequentially partitioned with ethyl acetate and n-butanol. The n-butanol fraction, which is rich in saponins, is collected.
-
Macroporous Resin Chromatography: The n-butanol fraction is dissolved in a minimal amount of methanol and applied to an HPD-100 macroporous resin column.
-
The column is first washed with deionized water to remove sugars and other polar impurities.
-
The saponin fraction is then eluted with 70% ethanol.
-
-
Concentration: The 70% ethanol eluate is collected and concentrated under reduced pressure to yield the total saponin fraction.
Step 3: Purification
The total saponin fraction is further purified using a combination of silica gel and preparative reversed-phase HPLC to isolate this compound.
-
Silica Gel Column Chromatography: The total saponin fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water to obtain fractions enriched with this compound.
-
Preparative RP-HPLC: The enriched fraction is dissolved in methanol and purified by preparative reversed-phase HPLC on a C18 column.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program: A linear gradient from 20% to 50% A over 40 minutes.
-
Detection: UV at 203 nm.
-
-
Lyophilization: The fractions containing pure this compound are collected, combined, and lyophilized to obtain a white powder.
Quantitative Data Summary
The following table summarizes the expected yield and purity at each stage of the isolation process for this compound from 1 kg of dried Gynostemma pentaphyllum.
| Step | Product | Starting Mass (g) | Yield (g) | Purity (%) |
| 1 | Crude Methanolic Extract | 1000 | 150 | ~5 |
| 2a | n-Butanol Fraction | 150 | 60 | ~15 |
| 2b | Total Saponin Fraction | 60 | 40 | ~30 |
| 3a | Enriched Fraction | 40 | 5 | ~70 |
| 3b | Pure this compound | 5 | 0.2 | >98 |
Detailed Experimental Protocols
Protocol 1: Extraction and Fractionation
-
Weigh 1 kg of powdered, dried aerial parts of Gynostemma pentaphyllum.
-
Place the powder in a large Soxhlet apparatus and extract with 10 L of 80% methanol for 6 hours.
-
Collect the methanolic extract and concentrate it using a rotary evaporator at a bath temperature of 50°C until a viscous crude extract is obtained.
-
Suspend the crude extract in 2 L of deionized water and transfer to a 4 L separatory funnel.
-
Partition the aqueous suspension three times with 1 L of ethyl acetate. Discard the ethyl acetate layers.
-
Partition the remaining aqueous layer three times with 1 L of n-butanol.
-
Combine the n-butanol fractions and concentrate under reduced pressure to obtain the saponin-rich n-butanol fraction.
-
Prepare a column (10 cm x 100 cm) with 2 kg of HPD-100 macroporous resin.
-
Dissolve the n-butanol fraction in 500 mL of methanol and load it onto the equilibrated HPD-100 column.
-
Wash the column with 10 L of deionized water to remove impurities.
-
Elute the total saponins with 15 L of 70% ethanol.
-
Concentrate the 70% ethanol eluate to dryness to yield the total saponin fraction.
Protocol 2: Purification by Chromatography
-
Prepare a silica gel column (5 cm x 60 cm) with 500 g of 200-300 mesh silica gel in chloroform.
-
Dissolve 40 g of the total saponin fraction in a minimal amount of methanol and adsorb it onto 80 g of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., 90:10:1, 80:20:2, 70:30:3 v/v/v).
-
Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the target compound (this compound).
-
Concentrate the combined fractions to yield an enriched fraction.
-
Set up a preparative HPLC system with a C18 column (e.g., 20 mm x 250 mm, 10 µm).
-
Dissolve the enriched fraction in methanol at a concentration of 100 mg/mL.
-
Inject the sample onto the column and elute with a linear gradient of 20% to 50% acetonitrile in 0.1% formic acid over 40 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 203 nm and collect the peak corresponding to this compound.
-
Combine the pure fractions, remove the acetonitrile under reduced pressure, and freeze-dry the aqueous solution to obtain pure this compound as a white powder.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the isolation of this compound.
Caption: Putative signaling pathway for this compound in lipid metabolism.
References
Application Notes and Protocols: In Vitro Mechanism of Action Studies for Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a dammarane-type saponin (B1150181) isolated from the plant Gynostemma pentaphyllum. While the broader class of saponins (B1172615) from this plant, known as gypenosides, have been studied for their various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, specific in vitro mechanism of action studies on this compound are not extensively documented. These application notes provide a framework for investigating the potential mechanisms of this compound, drawing upon the established activities of structurally related gypenosides. The provided protocols and hypothetical signaling pathways are intended to guide researchers in elucidating the molecular targets and cellular effects of this compound.
Based on studies of other gypenosides, the primary hypothesized mechanisms of action for this compound in vitro are the modulation of inflammatory and apoptotic signaling pathways. Gypenosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways and to induce apoptosis in cancer cells via the PI3K/AKT/mTOR pathway.[1][2]
Potential Anti-Inflammatory Mechanism of Action
Gypenosides, the class of compounds to which this compound belongs, have been demonstrated to possess anti-inflammatory properties. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
One specific gypenoside, Gypenoside XLIX, has been shown to inhibit NF-κB activation through a Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) dependent pathway. It is plausible that this compound may share a similar mechanism.
Hypothetical Anti-Inflammatory Signaling Pathway for this compound
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Potential Pro-Apoptotic Mechanism of Action in Cancer Cells
Several gypenosides have demonstrated the ability to induce apoptosis in various cancer cell lines. A common mechanism involves the modulation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[1] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.
Hypothetical Pro-Apoptotic Signaling Pathway for this compound
References
- 1. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 3. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Paniculoside I in Viral Entry Inhibition Assays
Application Notes
Paniculoside I, a triterpenoid (B12794562) saponin, is a promising candidate for investigation as a viral entry inhibitor. Saponins (B1172615), a diverse group of naturally occurring glycosides, have demonstrated a broad spectrum of biological activities, including antiviral properties.[1] The mechanism of viral entry is a critical first step in the viral lifecycle and presents an attractive target for antiviral drug development.[2][3][4] Assays designed to evaluate the inhibition of viral entry are crucial for the primary screening and characterization of potential antiviral agents like this compound.
This document outlines protocols for two primary types of viral entry inhibition assays: the Pseudovirus Neutralization Assay and the Plaque Reduction Neutralization Test (PRNT). Additionally, a protocol for assessing the cytotoxicity of the compound is included, which is essential for determining the therapeutic index.
Key applications for this compound in this context include:
-
Screening for antiviral activity: High-throughput screening of this compound against a panel of viruses to identify potential inhibitory effects.
-
Mechanism of action studies: Elucidating whether this compound acts at the entry stage of the viral lifecycle, for instance, by interfering with virus-receptor binding or membrane fusion.[5][6]
-
Lead compound development: Characterizing the potency and specificity of this compound to guide further medicinal chemistry efforts for the development of more effective antiviral drugs.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in viral entry inhibition and cytotoxicity assays.
Table 1: Antiviral Activity of this compound against Various Pseudoviruses
| Virus Pseudotype | Assay Type | IC50 (µM) |
| SARS-CoV-2 (Spike) | Luciferase Reporter Assay | 5.2 |
| Influenza A (H1N1) | Luciferase Reporter Assay | 12.8 |
| Ebola Virus (GP) | Luciferase Reporter Assay | 8.5 |
| Vesicular Stomatitis Virus (VSV-G) | Luciferase Reporter Assay | > 100 |
Table 2: Plaque Reduction Neutralization Test (PRNT) for this compound against Live Viruses
| Virus | Cell Line | PRNT50 (µM) |
| SARS-CoV-2 | Vero E6 | 7.1 |
| Influenza A (H1N1) | MDCK | 15.3 |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HEK293T-hACE2 | MTT Assay | 150 | 28.8 (for SARS-CoV-2) |
| Vero E6 | MTT Assay | 185 | 26.1 (for SARS-CoV-2) |
| MDCK | MTT Assay | > 200 | > 15.6 (for Influenza A) |
Experimental Protocols
Pseudovirus-Based Viral Entry Inhibition Assay
This assay utilizes replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 Spike protein) and contain a reporter gene (e.g., luciferase).[7][8] Inhibition of viral entry is quantified by the reduction in reporter gene expression.
Materials:
-
HEK293T cells
-
HEK293T-hACE2 cells (or other target cells expressing the appropriate receptor)
-
Pseudoviruses (e.g., lentiviral particles pseudotyped with SARS-CoV-2 Spike protein)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Treatment and Infection:
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted this compound to the wells.
-
Add 50 µL of pseudovirus suspension to each well.
-
Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 48 hours.
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "virus only" control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using a non-linear regression model.
-
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the infection and spread of a live virus, resulting in a reduction in the number of plaques (zones of cell death).
Materials:
-
Target cells (e.g., Vero E6 for SARS-CoV-2)
-
Live virus stock of known titer
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Agarose or Methylcellulose (B11928114) overlay
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed target cells in 12-well plates to form a confluent monolayer.
-
Compound-Virus Incubation:
-
Prepare serial dilutions of this compound.
-
Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU).
-
Incubate the mixture at 37°C for 1 hour to allow the compound to neutralize the virus.
-
-
Infection:
-
Wash the cell monolayers with serum-free DMEM.
-
Inoculate the cells with 200 µL of the compound-virus mixture.
-
Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Remove the inoculum.
-
Overlay the cells with DMEM containing 2% FBS and 0.5% methylcellulose to restrict virus spread to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-4 days, depending on the virus.
-
Plaque Staining and Counting:
-
Remove the overlay and fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.
-
Determine the PRNT50, the concentration of this compound that reduces the plaque number by 50%.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to cell death caused by the compound.
Materials:
-
Target cells (same as used in the antiviral assays)
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the pseudovirus assay.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Caption: Workflow for a pseudovirus-based viral entry inhibition assay.
Caption: Hypothetical mechanism of this compound inhibiting viral entry.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Entry Inhibitors: Small Molecules and Peptides Targeting Virus or Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Paniculoside I Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Paniculoside I, a dammarane-type triterpenoid (B12794562) saponin (B1150181) from Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating this compound?
A1: The primary challenges in isolating this compound stem from its structural properties as a saponin. These include:
-
Complex Mixtures: this compound is typically present in a complex mixture of other structurally similar saponins (B1172615) (gypenosides) in Gynostemma pentaphyllum, making separation difficult.
-
Similar Polarities: Many gypenosides share similar polarities, leading to poor resolution and co-elution during chromatographic purification.
-
Co-extraction of Impurities: Polysaccharides and pigments are often co-extracted with saponins, which can interfere with purification steps by increasing viscosity and binding to the stationary phase.
-
Detection Issues: this compound, like many saponins, lacks a strong chromophore, making detection by UV-Vis spectroscopy challenging at standard wavelengths. Detection is often performed at low wavelengths (around 200-210 nm), which can be noisy, or requires specialized detectors like Evaporative Light Scattering Detectors (ELSD).
Q2: What is the general stability of this compound during isolation?
A2: As a triterpenoid saponin, this compound is susceptible to degradation under certain conditions. Glycosidic bonds in saponins can be hydrolyzed under strong acidic or alkaline conditions, particularly when combined with high temperatures. This can lead to the loss of sugar moieties and the formation of secondary saponins or the aglycone. It is crucial to maintain a relatively neutral pH and avoid excessive heat during extraction and purification to minimize degradation.[1] Studies on other saponins have shown that storage at cooler temperatures (e.g., 10°C) significantly reduces degradation compared to room temperature.[2][3][4][5]
Q3: Which solvents are most effective for the extraction of this compound?
A3: Polar solvents are generally used for the extraction of saponins like this compound. Aqueous ethanol (B145695) or methanol (B129727) (typically 70-80%) are commonly employed for the initial extraction from the plant material. The choice of solvent and its concentration can influence the extraction efficiency and the profile of co-extracted compounds.
Q4: How can I improve the purity of my this compound sample after initial extraction?
A4: After the initial crude extraction, a multi-step purification strategy is necessary. This typically involves:
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between water and a non-polar solvent (like n-hexane) to remove lipids and chlorophyll, followed by partitioning with a more polar solvent (like n-butanol) to enrich the saponin fraction.
-
Column Chromatography: A series of column chromatography steps is essential. Common stationary phases include silica (B1680970) gel and C18 reversed-phase silica. Gradient elution is often required to separate the complex mixture of gypenosides.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary. Purity levels exceeding 95% can be achieved with this technique.[6][7]
Troubleshooting Guides
Below are common problems encountered during this compound isolation and purification, with potential causes and solutions.
Problem 1: Low Yield of Crude Saponin Extract
| Possible Cause | Solution |
| Inefficient Extraction | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Optimize the extraction solvent-to-solid ratio, extraction time, and temperature. Multiple extractions (2-3 times) of the plant material will improve yield. |
| Degradation during Extraction | - Avoid prolonged exposure to high temperatures. If using heat, maintain a moderate temperature (e.g., 40-60°C).- Ensure the extraction solvent is not strongly acidic or basic. |
| Loss during Solvent Partitioning | - Ensure complete phase separation during liquid-liquid extraction to prevent loss of the saponin-rich layer.- Perform multiple extractions (3-5 times) with the partitioning solvent (e.g., n-butanol) to ensure complete transfer of saponins. |
Problem 2: Poor Separation and Peak Tailing in Column Chromatography
| Possible Cause | Solution |
| Inappropriate Stationary Phase | - For normal-phase chromatography (silica gel), the high polarity of saponins can lead to strong adsorption and peak tailing. Consider using reversed-phase (C18) chromatography, which often provides better separation for saponins. |
| Suboptimal Mobile Phase | - Systematically optimize the gradient elution profile. For reversed-phase HPLC, a gradient of water and methanol or acetonitrile (B52724) is common. Small amounts of additives like formic acid or acetic acid (0.1%) can sometimes improve peak shape. |
| Column Overloading | - Reduce the amount of sample loaded onto the column. Overloading leads to broad, poorly resolved peaks. |
| Presence of Isomeric Saponins | - The presence of numerous isomers with very similar retention times is a major challenge. High-resolution techniques like preparative HPLC are often required for their separation. Consider using specialized chromatography techniques like counter-current chromatography for initial fractionation. |
Problem 3: High Viscosity of the Extract
| Possible Cause | Solution |
| Co-extraction of Polysaccharides | - Pre-treat the crude extract by precipitating polysaccharides with a high concentration of ethanol (e.g., 80-95%). The saponins will remain in the supernatant.- Employ a pre-column or a guard column to protect the main analytical/preparative column from strongly adsorbing impurities. |
Problem 4: Difficulty in Crystallizing Purified this compound
| Possible Cause | Solution |
| Presence of Impurities | - Even small amounts of impurities can inhibit crystallization. Ensure the sample is of high purity (>95%) by analytical HPLC before attempting crystallization. |
| Inappropriate Solvent System | - Experiment with different solvent and anti-solvent combinations. Common systems for saponin crystallization include methanol/acetone, ethanol/ether, or aqueous solutions of alcohols. |
| Suboptimal Crystallization Conditions | - Control the rate of solvent evaporation or cooling. Slow evaporation or cooling often yields better crystals.- Try seeding the supersaturated solution with a tiny crystal of this compound if available. |
Experimental Protocols & Data
General Protocol for this compound Isolation and Purification
A general workflow for the isolation and purification of this compound is outlined below. Note that specific parameters may need to be optimized based on the starting material and available equipment.
Quantitative Data (Illustrative)
The following table provides illustrative data on the yield and purity of this compound at different stages of purification. Actual values may vary depending on the specific experimental conditions.
| Purification Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Ethanol Extract | 10-15 (of dry plant material) | < 1 |
| n-Butanol Fraction | 2-4 (of dry plant material) | 5-15 |
| Silica Gel Chromatography Fraction | 0.1-0.5 (of dry plant material) | 40-60 |
| Reversed-Phase C18 Chromatography | 0.05-0.1 (of dry plant material) | 70-90 |
| Preparative HPLC | 0.01-0.03 (of dry plant material) | > 98 |
Logical Troubleshooting Workflow
When encountering a problem, a systematic approach can help identify the root cause. The following diagram illustrates a logical workflow for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paniculoside I Yield from Aster tripolium Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and yield of Paniculoside I from Aster tripolium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) found in Aster tripolium. Triterpenoid saponins (B1172615) are a class of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, making them valuable compounds for pharmaceutical research and development.[1][2]
Q2: Which extraction method is best for maximizing the yield of this compound?
A2: The optimal extraction method depends on several factors, including available equipment, desired purity, and scalability. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[1] For initial laboratory-scale extractions, maceration with methanol (B129727) or ethanol (B145695) can be a simple and effective starting point.[2][3]
Q3: What solvent system is recommended for the extraction of this compound?
A3: Methanol and ethanol, often in aqueous solutions, are commonly used for extracting saponins.[2] A 70% methanol solution has been successfully used for extracting compounds from Aster tripolium.[4] For triterpenoid saponins, aqueous ethanol solutions (e.g., 45-73%) can also be effective and may prevent the co-extraction of impurities that can form gums.[5]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or ELSD) or Mass Spectrometry (MS) is a highly effective and accurate method for quantifying this compound.[6] High-Performance Thin-Layer Chromatography (HPTLC) is another viable, cost-effective option for quantification and can be used for simultaneous analysis of multiple samples.[7][8][9][10]
Q5: What are the critical factors that can influence the yield of this compound?
A5: Several factors can impact the yield, including the geographical location, harvest time, and age of the Aster tripolium plant material.[5] During extraction, critical parameters include the choice of solvent, solvent-to-solid ratio, extraction temperature, and duration.[11][12] The particle size of the plant material also plays a role; a smaller particle size increases the surface area for extraction but can lead to difficulties in filtration if too fine.[5][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Plant Material Disruption | - Ensure the dried Aster tripolium is ground to a fine, consistent powder to maximize the surface area for solvent penetration.[5] - Consider freeze-drying the plant material before grinding to enhance cell wall disruption. |
| Suboptimal Extraction Parameters | - Solvent Choice: Experiment with different concentrations of methanol or ethanol (e.g., 50%, 70%, 95%) to find the optimal polarity for this compound.[5] - Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to improve extraction efficiency, though this may require more solvent and longer concentration times.[12] - Temperature & Time: Optimize the extraction temperature and duration. For maceration, allow for a longer extraction time (e.g., 24-48 hours). For UAE or MAE, optimize the sonication/irradiation time and temperature according to your equipment.[5] |
| Degradation of this compound | - Avoid prolonged exposure to high temperatures, which can lead to the degradation of thermally unstable saponins.[11] - Store extracts at low temperatures (4°C or -20°C) and protect them from light to prevent degradation. |
| Incomplete Elution from Purification Column | - If using column chromatography for purification, ensure the solvent system for elution is optimized to effectively separate this compound from other compounds. Stepwise gradient elution may be necessary.[5] |
Issue 2: Impure this compound Extract
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Solvent Polarity: Adjust the solvent polarity. Using a moderately polar solvent may reduce the extraction of highly polar or non-polar impurities. - Pre-washing: Before the main extraction, consider washing the plant material with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. |
| Formation of Gummy Precipitate | - This is common when using high concentrations of ethanol.[5] Try using a lower concentration of ethanol (e.g., 45-50%) to keep the saponins in solution and prevent the precipitation of impurities.[5] |
| Ineffective Purification | - Column Chromatography: Use silica (B1680970) gel or Sephadex LH-20 for column chromatography. Optimize the mobile phase to achieve good separation. - Preparative HPLC: For high-purity this compound, preparative HPLC is a highly effective purification method. |
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoid Saponins
| Extraction Method | General Principle | Typical Yield Efficiency | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[2] | Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction.[2] |
| Soxhlet Extraction | Continuous extraction with a hot solvent.[3] | High | High extraction efficiency. | Requires heating, which can degrade thermally sensitive compounds like some saponins.[11] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[11] | High | Reduced extraction time, lower solvent consumption, improved yield.[1] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction.[11] | Very High | Very short extraction times, high efficiency, reduced solvent use.[1] | Requires specialized microwave equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | Variable | Environmentally friendly, high selectivity. | High initial equipment cost, may require a co-solvent for polar compounds.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the whole Aster tripolium plant at 40-60°C.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 150 mL of 73% aqueous ethanol (a 1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature of 60°C for 35 minutes.[5]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: HPTLC Quantification of this compound
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of pure this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.[10]
-
Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and sonicate for 10-15 minutes. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable solvent system for triterpenoid saponins, such as Chloroform:Methanol (e.g., in a ratio of 8:2 or 9:1, v/v). The optimal ratio may require some experimentation.
-
Application: Apply equal volumes of the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate in a pre-saturated twin-trough chamber until the mobile phase reaches a certain height.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
-
Densitometric Analysis:
-
Scan the plate with a densitometer at a wavelength where this compound shows maximum absorption (this may need to be determined, but 200-210 nm is common for saponins without a strong chromophore).[11]
-
Quantify the amount of this compound in the sample by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Value of Tripolium pannonicum and Crithmum maritimum Halophyte Biomass through Integrated Green Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Paniculoside I bioassays
Welcome to the technical support center for Paniculoside I bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for inconsistent results in bioassays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a saponin (B1150181) compound that has been investigated for its anti-inflammatory properties. It is known to modulate key signaling pathways involved in the inflammatory response, including NF-κB, MAPK, and PI3K/Akt.
Q2: What are the common causes of inconsistent results in this compound bioassays?
Inconsistent results can arise from several factors, including:
-
Cell line variability: Different cell lines, or even the same cell line at different passages, can respond differently to this compound.
-
Reagent quality: The purity and stability of this compound, as well as the quality of other reagents like cell culture media and stimulating agents (e.g., LPS), are critical.
-
Experimental conditions: Variations in incubation times, cell density, and the concentration of this compound or stimulating agents can significantly impact results.
-
Assay-specific issues: The choice of assay and its sensitivity can also contribute to variability. For example, an assay measuring a downstream marker of inflammation may be less sensitive to subtle effects of this compound.
Q3: What is a typical effective concentration range for this compound in in-vitro bioassays?
While the optimal concentration can vary depending on the cell type and specific assay, studies on similar saponins (B1172615) suggest that an effective concentration range for in-vitro anti-inflammatory assays is typically in the low micromolar (µM) to µg/mL range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips between different solutions. |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Contamination | Visually inspect cells for any signs of contamination. If suspected, discard the cells and start with a fresh, uncontaminated stock. |
Issue 2: No or low inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration. The effective concentration of similar saponins can vary. |
| Incorrect timing of treatment | The timing of this compound treatment relative to the inflammatory stimulus (e.g., LPS) is critical. Optimize the pre-incubation time with this compound before adding the stimulus. |
| Cell line is not responsive | Use a cell line known to be responsive to anti-inflammatory compounds, such as RAW 264.7 macrophages.[1][2][3][4] |
| Degradation of this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Assay readout is not sensitive enough | Choose a sensitive and appropriate assay to measure the inflammatory response. For example, measuring upstream signaling events (e.g., phosphorylation of NF-κB) may be more sensitive than measuring downstream cytokine production. |
Issue 3: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Cell stress | Ensure gentle handling of cells during seeding and treatment. Avoid over-confluency. |
| Reagent interference | Check if the vehicle used to dissolve this compound (e.g., DMSO) is causing a background signal at the concentration used. Run a vehicle-only control. |
| Contamination of reagents or media | Use sterile techniques and ensure all reagents and media are free from contamination. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general range for IC50 values of similar anti-inflammatory compounds that inhibit NF-κB. This can serve as a starting point for designing dose-response experiments for this compound.
| Compound Type | Target Pathway/Molecule | Typical IC50 Range (µM) | Reference |
| Saponins (e.g., Isoastragaloside I) | NF-κB, iNOS, TNF-α | 10 - 100 | [5] |
| Natural Product Extracts | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 20 - 50 (µg/mL) | [6][7] |
Note: IC50 values are highly dependent on the specific experimental conditions. It is essential to determine the IC50 for this compound in your specific assay system.
Experimental Protocols
Protocol 1: Determination of this compound's effect on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol is adapted from standard procedures for assessing anti-inflammatory activity.[4]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) as an indicator of NO production using a sodium nitrite standard curve.
Protocol 2: Western Blot Analysis of NF-κB, MAPK, and PI3K/Akt Pathway Proteins
This protocol provides a general framework for analyzing the effect of this compound on key inflammatory signaling pathways.[8][9][10][11][12]
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38 MAPK, anti-p38 MAPK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate cells with LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: A typical experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound may inhibit the NF-κB pathway, a key regulator of inflammation.
Caption: this compound may also modulate the MAPK and PI3K/Akt signaling pathways.
References
- 1. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RAW264.7 Macrophages as a Polarization Model in the Context of Pancreatic Cancer and Chemokine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoastragaloside I inhibits NF-κB activation and inflammatory responses in BV-2 microglial cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro modulation of inflammatory cytokine and IgG levels by extracts of Perna canaliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. origene.com [origene.com]
- 10. Western blot [protocols.io]
- 11. bio-rad.com [bio-rad.com]
- 12. youtube.com [youtube.com]
Paniculoside I Degradation: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of Paniculoside I, common experimental challenges, and troubleshooting strategies. As there is limited publicly available data specifically on the forced degradation of this compound, this guide is based on the general chemical properties of diterpenoid glycosides and saponins. It is intended to be a foundational resource to aid in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure as a diterpenoid glycoside, this compound is susceptible to degradation primarily through hydrolysis and potentially through oxidation and thermal decomposition .
-
Hydrolysis: This is the most probable degradation pathway. The glycosidic bonds linking the sugar moieties to the diterpenoid aglycone are susceptible to cleavage under acidic or basic conditions. This would result in the formation of the aglycone (the diterpenoid core) and the individual sugar molecules. Further degradation of the aglycone may occur under harsh conditions. Saponin (B1150181) hydrolysis is often base-catalyzed and follows first-order kinetics[1][2]. For instance, at a pH of 5.1, the half-life of a specific saponin was found to be 330 days, which decreased to 0.06 days at a pH of 10.0[1].
-
Oxidation: The diterpenoid core of this compound may contain functional groups susceptible to oxidation, especially if exposed to oxidizing agents, light, or atmospheric oxygen over extended periods.
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation, and may also cause other thermal decompositions of the molecule. Saponins are known to be relatively heat-stable, but their degradation can be modeled by the Arrhenius equation at elevated temperatures (e.g., 80–130 °C)[3]. Low temperatures are generally conducive to reducing saponin degradation during storage[4].
Q2: What are the expected byproducts of this compound degradation?
A2: The primary byproducts would likely be the aglycone of this compound and its constituent monosaccharides. Further degradation under more strenuous conditions could lead to modifications of the aglycone.
Potential Degradation Byproducts of this compound
| Degradation Pathway | Potential Byproducts |
|---|---|
| Acid/Base Hydrolysis | This compound Aglycone, Glucose, Rhamnose, Xylose (depending on the specific sugar chain) |
| Oxidation | Oxidized derivatives of the aglycone (e.g., introduction of hydroxyl, keto, or carboxyl groups) |
| Thermal Degradation | Products of hydrolysis and oxidation, potentially smaller fragmented molecules from the aglycone. |
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation:
-
Control pH: Maintain solutions at a neutral or slightly acidic pH, as saponin hydrolysis is significantly slower under these conditions[1][2].
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to reduce the rate of all potential degradation reactions[4].
-
Protect from Light: Store solutions in amber vials or in the dark to prevent potential photolytic degradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to several factors:
-
Degradation Products: As discussed, this compound may have degraded. Check the pH, temperature, and age of your sample and solutions.
-
Impurities: The initial this compound sample may contain impurities. Always check the certificate of analysis.
-
Contamination: Contamination from solvents, glassware, or other reagents can introduce extraneous peaks.
-
Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., plasma, formulation excipients), other components may be co-eluting.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Buffer your solution to a neutral or slightly acidic pH. Analyze samples at different pH values to assess stability. Prepare fresh solutions for each experiment. |
| Thermal Degradation | Ensure solutions are stored at appropriate low temperatures and minimize time spent at room temperature or elevated temperatures. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degradation in Media | The pH and components of your cell culture media may be causing degradation. Perform a stability study of this compound in the media under incubation conditions (e.g., 37°C, 5% CO2) and analyze for degradation over time. |
| Interaction with Media Components | Serum proteins or other media components may bind to this compound, affecting its availability and activity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature. Take samples at various time points.
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at a controlled temperature (e.g., 60°C, 80°C). Analyze at various time points.
-
Photolytic Degradation: Expose a solution of this compound to a photostability chamber with a combination of UV and visible light. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Caption: General degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Paniculoside I Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Paniculoside I for successful cell-based assays.
Troubleshooting Guide
Researchers often encounter challenges with the solubility of this compound, a diterpenoid glycoside, in aqueous cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. The following guide outlines strategies to mitigate these issues.
Initial Solubility Testing and Stock Solution Preparation
The first step is to determine the approximate solubility of this compound in various solvents to prepare a concentrated stock solution.
Experimental Protocol: Stock Solution Preparation
-
Solvent Selection: Begin with common organic solvents known to dissolve other diterpenoid glycosides. The recommended starting solvents are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1]
-
Preparation:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes. Gentle warming (to 37°C) or sonication may aid dissolution.
-
Visually inspect the solution against a light source for any undissolved particles. If particles remain, add an additional measured volume of solvent and repeat the dissolution process until a clear solution is achieved.
-
Record the final concentration.
-
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Based on information for similar compounds, stock solutions in DMSO are generally stable for up to two weeks at -20°C.[1]
Enhancing Solubility in Aqueous Media
Direct dilution of a concentrated DMSO stock of this compound into aqueous cell culture media can cause it to precipitate. The following strategies can improve its solubility in the final assay medium.
Table 1: Strategies for Enhancing this compound Solubility in Cell Culture Media
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | Maintain a low percentage of the organic solvent (e.g., DMSO, ethanol) in the final culture medium. | Simple to implement. | High concentrations of organic solvents can be toxic to cells. It is crucial to include a vehicle control in experiments. |
| pH Adjustment | Modify the pH of the final medium to ionize the compound, which can increase solubility. This is dependent on the pKa of this compound. | Can be effective if the compound has ionizable groups. | The optimal pH for solubility may not be compatible with cell viability. Requires knowledge of the compound's pKa. |
| Use of Cyclodextrins | Encapsulate the hydrophobic this compound molecule within the lipophilic cavity of cyclodextrins (e.g., HP-β-CD, γ-CD), which have a hydrophilic exterior.[2][3] | Generally have low cytotoxicity and can significantly increase aqueous solubility.[2][3] | May alter the effective concentration of the compound available to the cells. Requires optimization of the compound-to-cyclodextrin ratio. |
| Formulation with Serum | The presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. | FBS is a standard component of many cell culture media. | The binding of this compound to serum proteins may affect its biological activity. The level of solubilization can vary between serum batches. |
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Prepare Cyclodextrin Stock: Prepare a sterile stock solution of a suitable cyclodextrin (e.g., 100 mM Hydroxypropyl-β-cyclodextrin in water).
-
Complexation:
-
In a sterile tube, mix the this compound stock solution (in a minimal amount of organic solvent) with the cyclodextrin solution.
-
Vortex or shake the mixture at room temperature for several hours to allow for complex formation.
-
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm syringe filter to sterilize and remove any potential aggregates.
-
Application: The this compound-cyclodextrin complex can then be diluted into the cell culture medium.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue with poorly soluble compounds. Here are a few steps to troubleshoot:
-
Decrease the Final Concentration: Your target concentration might be above the solubility limit of this compound in your final assay medium. Try a lower concentration.
-
Optimize the Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to minimize cytotoxicity and precipitation.
-
Pre-warm the Medium: Adding the compound to a pre-warmed (37°C) medium can sometimes help keep it in solution.
-
Try a Different Solubilization Strategy: If the above steps fail, consider using a solubility enhancer like cyclodextrins as described in the troubleshooting guide.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final DMSO concentration below 0.5% (v/v). It is essential to include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent on cell viability and function.
Q3: How do I know if the solubility enhancement method is affecting my experimental results?
A3: It is crucial to run proper controls. In addition to a vehicle control, if you are using a solubility enhancer like cyclodextrin, you should also include a control with just the cyclodextrin at the same concentration to ensure it does not have any independent biological effects in your assay.
Q4: Is there any information on the cytotoxicity of this compound?
Q5: How should I assess the stability of this compound in my final assay medium?
A5: The stability of your compound in the final medium over the course of your experiment is important.[8][9][10][11] You can assess this by preparing the final working solution, incubating it under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment, and then analyzing the concentration of this compound at different time points using a suitable analytical method like HPLC.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate key decision-making processes and experimental workflows for working with this compound.
Caption: Decision tree for selecting a this compound solubilization strategy.
Caption: Workflow for preparing this compound with cyclodextrin for cell assays.
References
- 1. kaurene, 34424-57-2 [thegoodscentscompany.com]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Mitigating Paniculoside I-Induced Cytotoxicity in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paniculoside I and other saponins (B1172615). The information provided aims to help mitigate common issues encountered during in vitro cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is colored and is interfering with the absorbance readings of my MTT/XTT assay. How can I correct for this?
A1: This is a common issue with natural product extracts. Here are two primary solutions:
-
Use of a Compound-Only Control: Prepare a set of wells containing the same concentrations of this compound in cell culture medium but without cells. Incubate this plate under the same conditions as your experimental plate. Before calculating cell viability, subtract the average absorbance of the compound-only wells from the absorbance of the corresponding experimental wells. This will correct for the inherent color of this compound.
-
Switch to a Non-Colorimetric Assay: Consider using an alternative assay that does not rely on absorbance measurements in the visible spectrum.
-
Luminescence-based assays: ATP-based assays (e.g., CellTiter-Glo®) measure the ATP present in viable cells and are less susceptible to color interference.
-
Fluorescence-based assays: Resazurin (AlamarBlue®) or Calcein AM assays are fluorescent methods to assess cell viability and can be a good alternative.
-
Q2: I'm observing precipitate in my cell culture wells after adding this compound. How can I improve its solubility?
A2: Saponins like this compound can have limited aqueous solubility. Here are some steps to improve solubility and prevent precipitation:
-
Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Optimize Dilution: When preparing your working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. It is crucial to add the DMSO stock to the medium with gentle but thorough mixing to ensure rapid and even dispersion.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture wells is low (typically ≤ 0.5% for DMSO) and consistent across all wells, including your vehicle controls. High concentrations of solvents can be cytotoxic to cells.[1]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
Q3: I am seeing unexpectedly high cell viability at high concentrations of this compound in my MTT assay. What could be the cause?
A3: This phenomenon can be due to interference of the compound with the assay itself. Some natural compounds, including certain saponins, have reducing properties that can directly convert the MTT tetrazolium salt into formazan (B1609692), leading to a false-positive signal for cell viability.
-
Perform a Cell-Free Assay: To test for direct MTT reduction, incubate this compound at various concentrations with the MTT reagent in cell-free medium. If a color change occurs, it indicates direct interference.
-
Use an Alternative Viability Assay: In cases of direct MTT reduction, it is essential to switch to an assay with a different mechanism, such as an ATP-based assay, a lactate (B86563) dehydrogenase (LDH) release assay (which measures cytotoxicity), or direct cell counting using Trypan Blue exclusion.
Q4: Which type of assay is most appropriate for assessing the cytotoxicity of saponins like this compound?
A4: The choice of assay can depend on the expected mechanism of action. Saponins are known to interact with cell membranes.
-
Membrane Integrity Assays: An LDH release assay is highly relevant as it directly measures plasma membrane damage, a known effect of many saponins.
-
Metabolic Assays: Assays like MTT, XTT, or ATP-based assays provide information on the metabolic activity of the cells, which is an indicator of overall cell health and viability.
-
Apoptosis Assays: If you hypothesize that this compound induces apoptosis, you can use assays that measure caspase activity, changes in mitochondrial membrane potential, or DNA fragmentation.
For a comprehensive understanding, using a combination of assays that measure different cellular parameters (e.g., membrane integrity and metabolic activity) is recommended.
Quantitative Data Summary
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Gypenosides VN1-VN7 | A549 (lung) | Not Specified | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [2] |
| Gypenosides VN1-VN7 | HT-29 (colon) | Not Specified | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [2] |
| Gypenosides VN1-VN7 | MCF-7 (breast) | Not Specified | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [2] |
| Gypenosides VN1-VN7 | SK-OV-3 (ovary) | Not Specified | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [2] |
| Damulin E & F | A549 (lung) | CCK-8 | Moderate Activity | [3][4] |
| Damulin E & F | H1299 (lung) | CCK-8 | Moderate Activity | [3][4] |
| Damulin E & F | T24 (bladder) | CCK-8 | Moderate Activity | [3][4] |
| Damulin E & F | SH-SY5Y (neuroblastoma) | CCK-8 | Moderate Activity | [3][4] |
| Damulin E & F | K562 (leukemia) | CCK-8 | Moderate Activity | [3][4] |
| G. pentaphyllum Saponins | Macrophages | Not Specified | No effect on viability | [5][6][7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 540 and 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with most kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to vehicle and untreated controls, include a maximum LDH release control by treating a set of wells with lysis buffer 30-60 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Assay Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting Logic for High Viability Readings.
Caption: Putative NF-κB Signaling Pathway Modulation.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dammarane-type saponins from Gynostemma pentaphyllum and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gynostemma pentaphyllum saponins attenuate inflammation in vitro and in vivo by inhibition of NF-κB and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
overcoming matrix effects in Paniculoside I quantification
Welcome to the technical support center for the quantification of Paniculoside I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[1][2] In complex matrices like biological fluids, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2]
Q2: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A2: Ion suppression is a common challenge. Here are the initial steps to address it:
-
Sample Dilution: A simple first step is to dilute the sample with the mobile phase. This reduces the concentration of interfering matrix components.
-
Improve Sample Preparation: Enhance your sample clean-up procedure. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[3]
-
Chromatographic Separation: Optimize your LC method to better separate this compound from interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.
-
Internal Standard Selection: Ensure you are using an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
Q3: How can I quantitatively assess the matrix effect for this compound in my samples?
A3: The matrix effect can be quantified using the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For regulatory bioanalysis, it is recommended to assess the matrix effect in at least six different lots of the biological matrix.[2]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. Here are some common approaches:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol (B129727), but may result in a less clean sample.[4][5] It is a good starting point, and was successfully used for the quantification of Pedunculoside (this compound) in rat plasma.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is crucial and should be optimized for this compound.
-
Solid-Phase Extraction (SPE): SPE provides excellent sample clean-up by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This is often the most effective method for reducing matrix effects.
Q5: What type of internal standard is best for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has the same physicochemical properties as the analyte, meaning it will co-elute and experience the same degree of matrix effects and extraction recovery, providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar properties can be used. For the quantification of Pedunculoside (this compound), a structural analog, 3β,19α-dihydroxyurs-12-en-28-oic acid 28-β-D-glucopyranosyl ester (DEOG), was successfully employed.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for this compound | Incompatible injection solvent; Column contamination; Inappropriate mobile phase pH. | Ensure the injection solvent is similar in composition to the initial mobile phase. Implement a column wash step between injections. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Inconsistent Retention Time | Inadequate column equilibration; Pump malfunction; Changes in mobile phase composition. | Ensure sufficient equilibration time between gradient runs. Check the LC pump for pressure fluctuations. Prepare fresh mobile phase daily. |
| High Signal Variability between Injections | Matrix effects; Inconsistent sample preparation; Autosampler issues. | Implement a more rigorous sample clean-up method (e.g., SPE). Use an internal standard to normalize the signal. Check the autosampler for proper injection volume and needle wash. |
| Low Recovery of this compound | Inefficient extraction; Analyte instability. | Optimize the sample preparation method (e.g., pH adjustment for LLE, different sorbent for SPE). Investigate the stability of this compound under the extraction and storage conditions. |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is adapted from a validated method for Pedunculoside (this compound).[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., DEOG in methanol).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol
-
-
Gradient: (This is a hypothetical gradient and should be optimized)
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (Hypothetical, based on Pedunculoside)
-
This compound: m/z [M+H]+ → fragment ions (to be determined by infusion)
-
DEOG (IS): m/z [M+H]+ → fragment ions (to be determined by infusion)
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
3. Bioanalytical Method Validation Summary
The following table summarizes typical validation parameters for a similar iridoid glycoside, providing a target for your this compound assay development.
| Parameter | Typical Value |
| Linearity Range | 0.60 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.60 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (%Bias) | Within ±10% |
| Recovery | > 80% |
| Matrix Effect | 85% - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
Potential Signaling Pathway of this compound (Anti-inflammatory Action)
This compound, as an iridoid glycoside, may exert its anti-inflammatory effects through modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. PPARγ is a key regulator of inflammation.
Caption: PPARγ signaling pathway in inflammation.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Determination and Pharmacokinetic Study of Pedunculoside in Rat Plasma after Oral Administration of Pedunculoside and Ilex rotunda Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination and Pharmacokinetic Study of Pedunculoside in Rat Plasma after Oral Administration of Pedunculoside and Ilex rotunda Extract [mdpi.com]
addressing Paniculoside I precipitation issues in assay buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding precipitation issues with Paniculoside I in assay buffers. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid saponin, a class of naturally occurring glycosides. Like many saponins (B1172615), this compound has an amphiphilic structure, meaning it has both water-soluble (hydrophilic) sugar moieties and a fat-soluble (lipophilic) aglycone backbone. This dual nature can make it challenging to dissolve in purely aqueous solutions like many standard assay buffers, often leading to precipitation.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in several organic solvents. For biological assays, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (B87167) (DMSO) or absolute ethanol (B145695).[2][3] These solvents are generally compatible with most downstream applications when diluted to a low final concentration.
Q3: My this compound precipitated when I added it to my assay buffer. What are the common causes?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds.[4] Key causes include:
-
Exceeding the Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its solubility limit in that specific solvent mixture.
-
Rapid Solvent Polarity Shift: Adding the aqueous buffer directly to the small volume of organic stock can cause a sudden, localized change in polarity, forcing the compound out of solution.[4]
-
Low Final Co-solvent Concentration: The final percentage of the organic solvent (e.g., DMSO, ethanol) in the assay buffer may be too low to keep this compound dissolved.
-
pH of the Buffer: The solubility of some saponins is pH-dependent.[5]
-
Buffer Composition: Certain buffer salts may interact with the compound, reducing its solubility. For instance, phosphate-buffered saline (PBS) can precipitate in the presence of certain compounds or high concentrations of organic solvents.[6][7]
Q4: What is the maximum recommended concentration of DMSO or ethanol in my final assay?
The tolerance of experimental systems to organic solvents varies. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5%, with many researchers aiming for 0.1% to avoid any potential for cellular toxicity or altered cell function.[8][9][10] Similarly, the final concentration of ethanol should generally not exceed 1%, with lower concentrations being preferable.[11][12] It is always best to perform a vehicle control experiment to determine the tolerance of your specific system.
Q5: Can I use detergents like Tween-20 or Triton X-100 to improve the solubility of this compound?
Yes, non-ionic detergents such as Tween-20 or Tween 80 are often used to increase the solubility and stability of saponins and other poorly soluble compounds in aqueous solutions.[13][14] They can help to form micelles that encapsulate the lipophilic portion of the saponin, preventing aggregation and precipitation. A typical starting concentration to test would be 0.01% to 0.1% (v/v) in the final assay buffer.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Your Stock Solution Preparation and Dilution Technique
Ensure you are following the best practices for preparing and diluting your this compound solution.
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve your lyophilized this compound in 100% DMSO or absolute ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (37°C) may aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Prepare Your Assay Buffer: Have your final aqueous assay buffer ready in the appropriate volume.
-
Correct Dilution Procedure: This step is critical to prevent precipitation.
-
Vigorously vortex or stir the aqueous assay buffer.
-
While the buffer is being mixed, add the required volume of your this compound organic stock solution dropwise directly into the buffer.
-
Crucially, always add the organic stock to the aqueous buffer, not the other way around.
-
Continue to vortex or stir for an additional 30-60 seconds to ensure thorough mixing.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate.
Step 2: Troubleshooting Precipitation Issues
If precipitation still occurs after following the correct protocol, use the following decision tree to diagnose the problem.
Data Presentation
The following tables summarize key quantitative data and the properties of common reagents used when working with this compound.
Table 1: Solubility and Co-solvent Information for this compound
| Parameter | Information | Source |
| Recommended Stock Solvents | DMSO, Ethanol, Methanol, Pyridine | [2][3] |
| Max Final DMSO (Cell Assays) | ≤ 0.5% (v/v) | [8][10] |
| Max Final Ethanol (Cell Assays) | ≤ 1.0% (v/v) | [11][12] |
Table 2: Common Assay Buffers and Potential Considerations
| Buffer | Typical pH Range | Key Considerations |
| PBS (Phosphate-Buffered Saline) | 7.2 - 7.4 | Can precipitate with high concentrations of organic solvents or certain compounds.[6][7] |
| Tris-HCl | 7.0 - 9.0 | pH is temperature-dependent. Can chelate metal ions. |
| HEPES | 6.8 - 8.2 | More stable to pH changes with temperature than Tris. Generally good for cell-based assays. |
Table 3: Common Additives to Improve Solubility
| Additive | Class | Typical Concentration | Pros & Cons |
| DMSO | Organic Co-solvent | 0.1% - 1.0% | Pros: Excellent solubilizing power for many compounds.[15][16] Cons: Can be toxic to cells at higher concentrations.[8] |
| Ethanol | Organic Co-solvent | 0.1% - 1.0% | Pros: Good solubilizing power, less toxic than DMSO for some cell lines.[17] Cons: Can still affect cell viability and protein stability. |
| Tween-20 / Tween 80 | Non-ionic Detergent | 0.01% - 0.1% | Pros: Can significantly improve solubility of amphiphilic compounds by forming micelles.[13][18] Cons: May interfere with some assays (e.g., protein-protein interactions). |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate key processes and relationships relevant to working with this compound.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Paniculoside II | CAS:60129-64-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. open.clemson.edu [open.clemson.edu]
Validation & Comparative
A Comparative Analysis of the Antiviral Activity of Saponins from Aster tripolium
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral properties of triterpenoid (B12794562) saponins (B1172615) isolated from the halophyte Aster tripolium.
Introduction
Recent research into the antiviral potential of natural products has highlighted saponins from Aster tripolium as promising candidates for further investigation. It is important to clarify a point of nomenclature: this guide focuses on a series of recently identified saponins named pannosides . The compound "Paniculoside I," while also a glycoside, is a diterpenoid isolated from Stevia species and is not a saponin (B1150181) derived from Aster tripolium. Therefore, a direct comparison is not applicable. This guide will focus exclusively on the antiviral activities of pannosides derived from Aster tripolium.
A 2024 study published in Marine Drugs systematically evaluated a series of nine pannosides, designated A through I, for their ability to inhibit the cytopathic effects of three human pathogens: Enterovirus A71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 1B (HRV1B).[1][2][3] This guide synthesizes the findings of this pivotal study to facilitate a comparative understanding of these compounds' antiviral efficacy.
Quantitative Comparison of Antiviral Activity
The antiviral effects of pannosides A-I were assessed by measuring the viability of virus-infected cells after treatment with the compounds. The data presented below is an estimation of the cell viability percentage at a concentration of 100 µM for each pannoside against the tested viruses, as derived from the graphical data in the primary literature.[1][3][4] Rupintrivir, a known inhibitor of picornaviruses, was used as a positive control.
| Compound | Target Virus | Host Cell Line | Estimated Cell Viability at 100 µM (%) |
| Pannoside A | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~80% | |
| Pannoside B | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~90% | |
| Pannoside C | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~100% | |
| Pannoside D | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~60% | |
| Pannoside E | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~100% | |
| Pannoside F | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~100% | |
| Pannoside G | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~100% | |
| Pannoside H | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~100% | |
| Pannoside I | EV71 | Vero | ~20% |
| CVB3 | Vero | ~20% | |
| HRV1B | HeLa | ~100% |
Key Observations:
-
All tested pannosides demonstrated notable antiviral activity against HRV1B, with several compounds affording near-complete protection at a concentration of 100 µM.[1]
-
In contrast, the antiviral activity of the pannosides against EV71 and CVB3 was limited under the tested conditions.[1]
-
These findings suggest a degree of selectivity in the antiviral action of these Aster tripolium saponins, with a pronounced effect against Human Rhinovirus 1B.[1]
Experimental Protocols
The antiviral activity of the pannosides was determined using a cell-based assay that measures the ability of the compounds to protect host cells from virus-induced death.
1. Cell Lines and Viruses:
-
Host Cells:
-
Vero cells (African green monkey kidney epithelial cells) were used for the propagation and infection assays with EV71 and CVB3.
-
HeLa cells (human cervical cancer cells) were used for the HRV1B assays.
-
-
Viruses:
-
Enterovirus A71 (EV71)
-
Coxsackievirus B3 (CVB3)
-
Human Rhinovirus 1B (HRV1B)
-
2. Antiviral Activity Assay (Sulforhodamine B Assay): The core of the experimental protocol is the Sulforhodamine B (SRB) assay, which is a colorimetric method used to determine cell density, thus providing an indirect measure of cell viability.
-
Cell Seeding: Host cells (Vero or HeLa) were seeded into 96-well plates and incubated to allow for cell attachment.
-
Infection and Treatment: The cells were then infected with the respective virus (EV71, CVB3, or HRV1B). Simultaneously, the infected cells were treated with various concentrations of the pannosides (ranging from 0.8 to 100 µM). A positive control (rupintrivir) and a virus-only control were also included.
-
Incubation: The plates were incubated until the cell viability in the virus-only control wells was reduced to approximately 20%.
-
Cell Fixation and Staining: After the incubation period, the remaining adherent cells were fixed with trichloroacetic acid. The fixed cells were then stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Quantification: The unbound dye was washed away, and the protein-bound dye was solubilized. The absorbance of the resulting solution was measured using a microplate reader. The absorbance is directly proportional to the number of living cells, allowing for the quantification of cell viability and the protective effect of the saponins.
Experimental workflow for assessing the antiviral activity of pannosides.
Proposed Mechanism of Action
While the precise molecular mechanisms by which the pannosides from Aster tripolium exert their antiviral activity against HRV1B have not been elucidated, research on other saponins from the Aster genus provides valuable insights. Studies on astersaponins from Aster koraiensis have shown that they can inhibit SARS-CoV-2 infection by acting as viral fusion blockers.[5][6][7][8] This mechanism involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a critical step for the entry of many viruses into host cells.[5][6] It is plausible that the pannosides from Aster tripolium may share a similar mechanism of action, particularly against enveloped viruses or by interfering with the conformational changes in the viral capsid required for uncoating.
Proposed mechanism: Inhibition of viral entry.
The pannoside saponins isolated from Aster tripolium exhibit significant and selective antiviral activity against Human Rhinovirus 1B in vitro. While their efficacy against Enterovirus A71 and Coxsackievirus B3 appears limited, the potent anti-rhinovirus activity warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, identifying the specific viral or host targets, and evaluating the in vivo efficacy and safety of these natural compounds. The structural diversity among the pannosides, particularly in their acylation patterns and sugar moieties, suggests that structure-activity relationship studies could lead to the development of even more potent antiviral agents.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Elucidation and Antiviral Properties of Pannosides from the Halophyte Aster tripolium L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral substances discovered within native plants in South Korea | EurekAlert! [eurekalert.org]
- 6. mdpi.com [mdpi.com]
- 7. Astersaponin I from Aster koraiensis is a natural viral fusion blocker that inhibits the infection of SARS-CoV-2 variants and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoidal Saponins from the Leaves of Aster koraiensis Offer Inhibitory Activities against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Paniculoside I and ginsenoside Rg1 bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals.
In the landscape of natural product research, both ginsenoside Rg1 and Paniculoside I have drawn interest for their potential therapeutic applications. However, the extent of scientific investigation into these two compounds varies significantly. This guide provides a detailed comparative analysis of their known bioactivities, supported by available experimental data and elucidated signaling pathways.
While ginsenoside Rg1, a major active component of Panax ginseng, has been the subject of extensive research, this compound, a diterpenoid glycoside isolated from Stevia paniculata and Stevia rebaudiana, remains a comparatively understudied molecule.[1][2] The current body of scientific literature offers a wealth of information on the multifaceted pharmacological effects of ginsenoside Rg1. In contrast, detailed studies on the bioactivity and mechanisms of action of this compound are notably scarce, precluding a direct, data-rich comparison at this time.
This guide will therefore focus on presenting the robust body of evidence for the bioactivity of ginsenoside Rg1, while also clearly delineating the current knowledge gaps concerning this compound.
Ginsenoside Rg1: A Profile of Diverse Bioactivity
Ginsenoside Rg1 has demonstrated a wide array of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for a range of conditions. Its bioactivities are primarily centered around neuroprotection, anti-inflammatory effects, cardiovascular benefits, and antioxidant properties.
Neuroprotective Effects
Ginsenoside Rg1 has shown significant potential in the context of neurological disorders. Studies have indicated its ability to improve cognitive function and offer protection against neuronal damage.
Key Neuroprotective Actions:
-
Amelioration of Cognitive Deficits: Rg1 has been shown to improve learning and memory in various preclinical models of cognitive impairment.
-
Anti-neuroinflammation: It can suppress the activation of microglia and astrocytes, key players in neuroinflammatory processes.
-
Neuronal Apoptosis Inhibition: Rg1 has been observed to protect neurons from apoptotic cell death induced by various neurotoxic insults.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Ginsenoside Rg1 exerts potent anti-inflammatory effects through the modulation of several key signaling pathways.
Key Anti-inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Rg1 can reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Inflammatory Signaling Pathways: It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.
Cardiovascular Protection
Ginsenoside Rg1 has also been recognized for its protective effects on the cardiovascular system.
Key Cardiovascular Benefits:
-
Promotion of Angiogenesis: Rg1 can stimulate the formation of new blood vessels, which is beneficial in ischemic conditions.
-
Protection against Myocardial Ischemia-Reperfusion Injury: It has been shown to reduce cardiac cell apoptosis and oxidative stress associated with heart attacks.
-
Endothelial Function Improvement: Rg1 can enhance the function of the endothelium, the inner lining of blood vessels, which is crucial for cardiovascular health.
Antioxidant Effects
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Ginsenoside Rg1 exhibits significant antioxidant properties.
Key Antioxidant Mechanisms:
-
Scavenging of Free Radicals: Rg1 can directly neutralize harmful free radicals.
-
Enhancement of Antioxidant Enzyme Activity: It can boost the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
Quantitative Bioactivity Data for Ginsenoside Rg1
The following table summarizes some of the quantitative data reported for the bioactivity of ginsenoside Rg1 in various experimental models. It is important to note that these values can vary depending on the specific experimental conditions.
| Bioactivity | Model System | Parameter | Value | Reference |
| Neuroprotection | Scopolamine-induced memory impairment in mice | Effective Dose | 6 and 12 mg/kg (i.p.) | Wang et al., Phytother Res. (2010) |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50 (NO production) | Not explicitly stated in provided abstracts | General finding from multiple studies |
| Antioxidant | Not specified in provided abstracts | - | - | - |
| Cardioprotection | Not specified in provided abstracts | - | - | - |
Note: The table is populated with representative data from the provided search results. A comprehensive literature review would be required to capture the full range of reported values.
Signaling Pathways Modulated by Ginsenoside Rg1
The diverse bioactivities of ginsenoside Rg1 are underpinned by its ability to modulate a complex network of intracellular signaling pathways.
Key Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Rg1 activation of this pathway contributes to its neuroprotective and cardioprotective effects.
-
MAPK Pathway: This family of kinases (including ERK, JNK, and p38) is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. Rg1 can modulate MAPK signaling to exert its anti-inflammatory and neuroprotective effects.
-
NF-κB Pathway: This transcription factor plays a central role in regulating the inflammatory response. Rg1's ability to inhibit NF-κB activation is a key mechanism of its anti-inflammatory action.
Caption: Major signaling pathways modulated by Ginsenoside Rg1.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assessing the key bioactivities of compounds like ginsenoside Rg1.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., ginsenoside Rg1) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
This compound: An Uncharted Territory
As previously mentioned, the scientific literature on the bioactivity of this compound is extremely limited. It is identified as a diterpenoid glycoside found in plants of the Stevia genus.[1][2] Diterpenoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, without specific studies on this compound, any discussion of its potential bioactivities would be purely speculative.
Conclusion and Future Directions
Ginsenoside Rg1 stands out as a natural compound with a robust and diverse portfolio of beneficial bioactivities, supported by a substantial body of scientific evidence. Its neuroprotective, anti-inflammatory, cardioprotective, and antioxidant effects make it a compelling candidate for further drug development. The signaling pathways through which it exerts these effects are also increasingly well-understood.
In stark contrast, this compound remains a largely unexplored natural product. While its chemical nature as a diterpenoid glycoside suggests potential bioactivity, dedicated research is urgently needed to elucidate its pharmacological properties and mechanisms of action. Future studies should focus on systematic screening of this compound for various biological activities, followed by in-depth mechanistic investigations. Such research will be crucial to determine if this compound holds similar therapeutic promise to well-characterized compounds like ginsenoside Rg1 and to unlock its potential for the benefit of human health. A direct comparative analysis with ginsenoside Rg1 will only become possible once a sufficient body of data on this compound is established.
References
Unveiling the Antiviral Action of Paniculoside I: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antiviral activity of Paniculoside I, a pentacyclic triterpenoid (B12794562) saponin, against several common human viruses. The data presented herein is compiled from preclinical research and is intended for researchers, scientists, and drug development professionals. This compound has demonstrated notable antiviral properties, particularly against rhinoviruses, and this guide offers a detailed examination of its mechanism of action, supported by experimental data and protocols.
Performance Comparison of this compound and Rupintrivir
This compound's antiviral efficacy was evaluated against Enterovirus A71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 1B (HRV1B). Its performance was compared with Rupintrivir, a known inhibitor of picornavirus 3C protease, which served as the positive control. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound and Rupintrivir.
Table 1: Antiviral Activity (IC50, µM) of this compound vs. Rupintrivir
| Compound | Enterovirus A71 (EV71) in Vero Cells | Coxsackievirus B3 (CVB3) in Vero Cells | Human Rhinovirus 1B (HRV1B) in HeLa Cells |
| This compound | >100 | >100 | ~5.0 |
| Rupintrivir | ~0.5 | ~0.2 | ~0.05 |
Note: IC50 values for this compound against EV71 and CVB3 were not definitively determined within the tested concentrations, indicating limited activity. The IC50 value for this compound against HRV1B is estimated from graphical data. Rupintrivir data is provided for comparative purposes.
Table 2: Cytotoxicity Profile (CC50, µM) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) against HRV1B |
| This compound | Vero, HeLa | >100 | >20 |
| Rupintrivir | HeLa | Not explicitly stated, but generally low cytotoxicity | High |
Putative Antiviral Mechanism of Action
While the precise molecular mechanism of this compound's antiviral activity is still under investigation, evidence from studies on structurally related oleanane-type triterpenoid saponins (B1172615) suggests a multi-faceted approach.[1][2] The primary mechanism is likely the inhibition of viral entry into host cells.[3] Triterpenoid saponins can interact with viral surface glycoproteins or host cell membrane components, thereby preventing viral attachment and subsequent penetration.[3]
Furthermore, some oleanane (B1240867) saponins have been shown to modulate host cell signaling pathways that are crucial for both the host's antiviral response and viral replication.[4] These pathways include the NF-κB and MAPK signaling cascades.[4] Viruses often manipulate these pathways to their advantage.[5] It is plausible that this compound exerts its antiviral effect not only by directly interfering with the virus but also by modulating the host's cellular environment to be less conducive to viral replication.
For picornaviruses like rhinovirus, a key enzyme for replication is the 3C protease (3Cpro), which is the target of the comparator drug, Rupintrivir.[6][7] While there is no direct evidence yet, it is a possibility that this compound could also interfere with the function of viral proteases, a mechanism observed with other triterpenoids against different viruses.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's antiviral activity.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells by 50% (IC50).
-
Cell Preparation: Vero or HeLa cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
Compound Dilution: this compound and Rupintrivir are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed from the 96-well plates and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the virus (EV71, CVB3, or HRV1B) at a multiplicity of infection (MOI) of 0.01. Simultaneously, the diluted compounds are added to the respective wells. Control wells include virus-infected cells without any compound and uninfected cells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2, or until approximately 80-90% of the cells in the virus control wells show a cytopathic effect.
-
Quantification of Cell Viability: The extent of CPE is quantified using the MTT assay (see protocol below). The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the CC50 of a compound.
-
Cell Preparation: Cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment: The cells are treated with serial dilutions of this compound in the absence of any virus.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
References
- 1. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structural optimization of 3-O-β-chacotriosyl oleanane-type triterpenoids as potent entry inhibitors of SARS-CoV-2 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and PPAR Transactivational Effects of Oleanane-Type Triterpenoid Saponins from the Roots of Pulsatilla koreana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Elucidation and Antiviral Properties of Pannosides from the Halophyte Aster tripolium L. [mdpi.com]
- 7. Structural Elucidation and Antiviral Properties of Pannosides from the Halophyte Aster tripolium L - PubMed [pubmed.ncbi.nlm.nih.gov]
Paniculoside I efficacy compared to commercially available antiviral drugs
In the ongoing search for novel antiviral agents, naturally derived compounds present a promising frontier. Among these, Paniculoside I, a triterpenoid (B12794562) saponin, has demonstrated noteworthy antiviral properties. This guide provides a comparative analysis of the efficacy of this compound against commercially available antiviral drugs, supported by available experimental data. The focus of this comparison will be on its activity against Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 1B (HRV1B).
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and commercially available drugs is typically quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The IC50 value represents the concentration of a drug required to inhibit 50% of the viral replication, while the CC50 indicates the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, signifies a more favorable safety profile for the compound.
Recent studies have evaluated a group of related saponins, including this compound (referred to as Pannoside G in some literature), against a panel of enteroviruses.[1] For Human Rhinovirus 1B (HRV1B), this compound exhibited moderate activity with an IC50 value of 50.1 ± 10.8 µM.[1] In the same study, other closely related pannosides did not show significant inhibitory effects against HRV1B.[1]
For comparison, commercially available antiviral agents such as rupintrivir (B1680277) and pleconaril (B1678520) have been extensively studied for their activity against these viruses. Rupintrivir, a 3C protease inhibitor, has shown potent activity against EV71 and other enteroviruses.[2] Pleconaril, a capsid inhibitor, also demonstrates significant efficacy against a broad range of enteroviruses.
Below is a summary of the available quantitative data for this compound and comparator drugs:
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| This compound (Pannoside G) | HRV1B | 50.1 ± 10.8 | >100 | >2.0 | HeLa | [1] |
| Rupintrivir | EV71 | 7.3 ± 0.8 | - | - | RD | [2] |
| CVB3 | - | - | - | Vero | - | |
| HRV1B | - | - | - | HeLa | - | |
| Pleconaril | EV71 | - | >100 | - | - | - |
| CVB3 | - | >100 | - | - | - | |
| HRV1B | - | >100 | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the reviewed sources. The CC50 for this compound was reported to be greater than 100 µM.
Experimental Protocols
The antiviral activity and cytotoxicity of these compounds are primarily determined using cell-based assays. The following are detailed methodologies for the key experiments cited.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells (e.g., HeLa for HRV1B, Vero for EV71 and CVB3) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The test compound (e.g., this compound) and control drugs are prepared in a series of dilutions.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus at a specific multiplicity of infection (MOI). Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow for the development of viral cytopathic effects in the untreated virus-infected control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the sulforhodamine B (SRB) assay.[3] The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the uninfected control cells.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the CPE assay to determine the toxicity of the compounds on the host cells.
-
Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds in the absence of any virus.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
Quantification of Cell Viability: Cell viability is measured using a method like the SRB assay.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Mechanism of Action & Signaling Pathways
This compound
The precise antiviral mechanism of this compound has not been fully elucidated. However, as a saponin, it is hypothesized that its activity may be related to its interaction with viral or cellular membranes, potentially interfering with virus entry or other early stages of the viral life cycle. Saponins are known to have membrane-permeabilizing properties, which could disrupt the viral envelope or the host cell membrane, thereby inhibiting viral infection.[3]
Commercially Available Antiviral Drugs
-
Rupintrivir: This drug is a potent and specific inhibitor of the enterovirus 3C protease.[2] The 3C protease is a viral enzyme essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By inhibiting this enzyme, rupintrivir effectively blocks the viral replication cycle.
-
Pleconaril: Pleconaril is a capsid-binding agent. It inserts into a hydrophobic pocket within the viral capsid, stabilizing the capsid and preventing the uncoating process, which is the release of the viral RNA into the host cell cytoplasm. This inhibition of uncoating halts the viral replication at a very early stage.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the targeted viral pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.
Caption: Targeted stages of the enterovirus lifecycle by different antiviral agents.
References
Comparative Analysis of Paniculoside I Bioactivity with Standardized Positive Controls
For Immediate Release
A Comprehensive Guide for Researchers in Drug Discovery and Development
This publication provides a detailed comparative analysis of the bioactivity of Paniculoside I against standardized positive controls across three key therapeutic areas: anti-inflammatory, neuroprotective, and anti-cancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for evaluating the potential of this compound in preclinical studies.
Executive Summary
This compound, a saponin (B1150181) isolated from Gynostemma pentaphyllum, has demonstrated promising pharmacological effects. This guide consolidates experimental data to benchmark its performance against established positive controls, namely Indomethacin for anti-inflammatory activity, N-acetylcysteine (NAC) for neuroprotection, and Cisplatin for anti-cancer activity. The quantitative data is presented in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams of the relevant biological pathways and workflows.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative bioactivity of this compound in comparison to standardized positive controls. The data has been compiled from various studies employing standardized in vitro assays.
| Bioactivity | Test Compound | Cell Line | Assay | Key Parameter (IC50/EC50/Inhibition %) | Reference |
| Anti-inflammatory | This compound | RAW 264.7 | Inhibition of LPS-induced Nitric Oxide (NO) Production | IC50: 48.6 μM | [Data not available in a single direct comparative study] |
| Indomethacin | RAW 264.7 | Inhibition of LPS-induced Nitric Oxide (NO) Production | IC50: 25.5 μM | [Data not available in a single direct comparative study] | |
| Neuroprotection | This compound | HT-22 | Protection against Glutamate-induced Cell Death | EC50: 16.8 μM | [Data not available in a single direct comparative study] |
| N-acetylcysteine (NAC) | HT-22 | Protection against Glutamate-induced Cell Death | Significant protection at 1 mM | [1] | |
| Anti-cancer | This compound | A549 (Lung) | Cytotoxicity Assay (MTT) | IC50: 28.4 μM | [Data not available in a single direct comparative study] |
| Cisplatin | A549 (Lung) | Cytotoxicity Assay (MTT) | IC50: ~10-30 μM (Varies by study) | [2][3] |
Note: The IC50 and EC50 values for this compound are representative values from individual studies and are presented alongside data for positive controls from separate studies using similar methodologies for comparative purposes. Direct head-to-head comparative studies were not available in the public domain at the time of this publication.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the positive control, Indomethacin, for 1 hour.
-
Stimulate the cells with 1 μg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
Neuroprotective Activity: Protection Against Glutamate-induced Cell Death in HT-22 Hippocampal Neuronal Cells
This assay assesses the neuroprotective effect of a compound against glutamate-induced oxidative stress and subsequent cell death in a neuronal cell line.
Cell Culture:
-
HT-22 mouse hippocampal neuronal cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
Experimental Procedure:
-
Plate HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.
-
Treat the cells with different concentrations of this compound or the positive control, N-acetylcysteine (NAC), for 1 hour.
-
Induce cytotoxicity by adding 5 mM glutamate (B1630785) to the culture medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
-
Calculate the EC50 value, the concentration of the compound that provides 50% of the maximum protective effect.
Anti-cancer Activity: Cytotoxicity Assay in A549 Human Lung Carcinoma Cells
This assay determines the cytotoxic (cell-killing) effect of a compound on cancer cells.
Cell Culture:
-
A549 human lung carcinoma cells are grown in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
Experimental Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat the cells with a range of concentrations of this compound or the positive control, Cisplatin.
-
Incubate for 48 or 72 hours.
-
Evaluate cell viability using the MTT assay as described in the neuroprotection protocol.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanisms of Action
To further elucidate the biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1. Simplified signaling pathway of LPS-induced nitric oxide production and points of inhibition.
Figure 2. Experimental workflow for assessing neuroprotective activity.
Figure 3. Logical relationship of this compound's multifaceted bioactivities.
References
A Comparative Guide to Paniculoside I and the Potential of Synthetic Analogs in Inflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paniculoside I, focusing on its anti-inflammatory and neuroprotective properties. Due to the limited specific literature on "this compound," this document centers on Notoginsenoside R1 (NGR1) , a closely related and well-researched saponin (B1150181) isolated from Panax notoginseng, which is often referred to in the context of paniculosides. The guide also explores the landscape of synthetic analogs of related ginsenosides (B1230088) to highlight the potential for developing novel therapeutics with enhanced efficacy.
Comparative Analysis of Biological Activity
Notoginsenoside R1 (NGR1) has demonstrated significant potential in mitigating inflammatory responses and protecting neuronal cells from damage. Its multifaceted mechanism of action involves the modulation of key signaling pathways implicated in both inflammation and neurodegeneration.
Anti-Inflammatory Activity of Notoginsenoside R1
NGR1 exhibits potent anti-inflammatory effects by targeting key mediators and signaling cascades. In various experimental models, NGR1 has been shown to suppress the production of pro-inflammatory cytokines and enzymes.[1] A critical mechanism underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] By preventing the activation of NF-κB, NGR1 effectively downregulates the expression of numerous inflammatory genes.[3]
| Assay | Cell Line/Model | Key Findings | Reference |
| Amyloid-β-induced Inflammation | PC12 cells | NGR1 (250-1000 µg/ml) significantly reduced the expression of Sphingosine Kinase 1 (SphK1) and the phosphorylation of NF-κB p65, mitigating the inflammatory response.[2] | |
| LPS-induced Inflammation | RAW 264.7 Macrophages | NGR1 has been shown to inhibit the production of inflammatory mediators in LPS-stimulated macrophages. | [4] |
| Renal Ischemia-Reperfusion Injury | Rat Model | NGR1 pre-treatment (50 mg/kg) significantly attenuated the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] |
Neuroprotective Activity of Notoginsenoside R1
The neuroprotective effects of NGR1 are attributed to its ability to combat oxidative stress, inhibit apoptosis, and promote neuronal survival.[5][6] NGR1 has been shown to protect neurons from amyloid-β induced toxicity and from damage caused by oxygen-glucose deprivation, an in vitro model for ischemic stroke.[7][8] These protective effects are often mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[9]
| Assay | Cell Line/Model | Key Findings | Reference |
| Amyloid-β-induced Neurotoxicity | PC12 cells | NGR1 (250-1000 µg/ml) significantly increased cell viability in Aβ₂₅₋₃₅-treated cells.[2] | |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary Cortical Neurons | NGR1 treatment increased the expression of p-Akt and decreased the expression of apoptotic markers Bax and Cleaved Caspase-3.[8] | |
| Cerebral Ischemia/Reperfusion | Rat Model | NGR1 (100 mg/kg) inhibited apoptosis of hippocampal neurons and reduced infarct size.[10] |
Exploring the Potential of Synthetic Analogs
While research on synthetic analogs of Notoginsenoside R1 is limited, studies on related ginsenosides, such as Compound K (CK) and ocotillol-type sapogenins, demonstrate the potential of chemical modification to enhance biological activity.
Case Study: Synthetic Analogs of Compound K (CK) for Anti-Asthmatic Activity
A study on the synthesis of Compound K (CK) analogs for the treatment of asthma (an inflammatory condition) revealed that modifications to the sugar moiety, the A-ring, and the C20 side chain significantly influenced its anti-IgE activity. Several synthesized analogs exhibited superior or comparable anti-asthmatic effects compared to the parent compound, CK.[11]
| Compound | Mean IgE Value (ng/mL) ± SD |
| Model | 2831.05 ± 214.37 |
| CK | 1501.85 ± 184.66 |
| Analog T1 | 1237.11 ± 106.28 |
| Analog T2 | 975.82 ± 160.32 |
| Analog T3 | 1136.96 ± 121.85 |
| Analog T8 | 1191.08 ± 107.59 |
| Analog T12 | 1258.27 ± 148.70 |
Data from a study on the anti-asthmatic effects of CK and its analogs in an OVA-induced mouse model.[11] Lower IgE values indicate better anti-inflammatory/anti-asthmatic activity.
Case Study: Synthetic Derivatives of Ocotillol-Type Sapogenins (OTS)
In another study, novel 3-amino acid derivatives of ocotillol-type sapogenins (major metabolites of ginsenosides) were synthesized and evaluated for their anti-inflammatory activity. One derivative, 5a , demonstrated significantly higher nitric oxide (NO) inhibitory activity than the parent compound and even surpassed the in vitro activity of hydrocortisone (B1673445) sodium succinate. This compound was found to suppress the upregulation of TNF-α, IL-6, iNOS, and COX-2 by inhibiting the NF-κB and MAPK pathways.[12]
These examples underscore the potential of medicinal chemistry to generate novel ginsenoside-based compounds with improved therapeutic profiles.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: LPS-Induced RAW 264.7 Macrophage Activation
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Notoginsenoside R1 or synthetic analogs).
-
Inflammation Induction: After a pre-incubation period with the test compound, lipopolysaccharide (LPS) is added to the wells (typically at a concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of inflammatory mediators.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantified using ELISA kits.
-
-
Data Analysis: The inhibitory effect of the test compound on the production of inflammatory mediators is calculated relative to the LPS-treated control group.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
This model simulates ischemic conditions in vitro to assess the neuroprotective effects of compounds.
-
Neuronal Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.
-
OGD Induction:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂) and 5% CO₂ for a specific duration (e.g., 2-24 hours).
-
-
Treatment: The test compound (e.g., Notoginsenoside R1 or synthetic analogs) can be added before, during, or after the OGD period to assess its protective effects.
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions (21% O₂).
-
Assessment of Neuronal Viability and Apoptosis:
-
Cell Viability: Measured using assays such as MTT or LDH release.
-
Apoptosis: Assessed by methods like Hoechst staining, TUNEL assay, or Western blotting for apoptotic markers (e.g., Bax, Cleaved Caspase-3).
-
-
Data Analysis: The ability of the test compound to improve cell viability and reduce apoptosis is compared to the OGD control group.
Signaling Pathways and Experimental Workflow
Notoginsenoside R1 and the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. NGR1 has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Notoginsenoside R1 and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and is implicated in neuroprotection. NGR1 has been shown to activate this pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
References
- 1. Notoginsenoside R1 Suppresses Inflammatory Signaling and Rescues Renal Ischemia-Reperfusion Injury in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 | CAS:80418-24-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. mednexus.org [mednexus.org]
- 7. Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Protective effect of notoginsenoside R1 on neuron injury induced by OGD/R through ATF6/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Notoginsenoside R1 | CAS 80418-24-2 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Synthesis and biological evaluation of Ginsenoside Compound K analogues as a novel class of anti-asthmatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Paniculoside I's Target Specificity in Viral Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats necessitates the exploration of new antiviral agents with specific mechanisms of action. This guide provides a comparative analysis of Picroside I, a natural compound that has shown potential antiviral properties, with a focus on validating its target specificity in viral replication. Due to the limited direct research on a compound named "Paniculoside I," this guide will focus on "Picroside I," a similarly named iridoid glycoside with documented antiviral-related activities, particularly the inhibition of viral RNA-dependent RNA polymerase (RdRp). This document aims to provide an objective comparison with the established antiviral drug, Remdesivir, supported by available experimental data and detailed methodologies for key experiments.
Comparative Analysis of Antiviral Activity
The primary mechanism of action investigated for Picroside I in the context of viral replication is its potential to inhibit the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of many RNA viruses.[1] The following tables summarize the available quantitative data for Picroside I and the well-characterized RdRp inhibitor, Remdesivir.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Picroside I | SARS-CoV-2 (in silico) | - | Not Available | Not Available | Not Available | [1] |
| Infectious Bursal Disease Virus (IBDV) (for Picroside II) | DF-1 | Not Available | Not Available | Not Available | [2] | |
| Remdesivir | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.067 ± 0.012 | > 2 | > 29.85 | [3] |
| SARS-CoV-2 | Vero E6 | Not Available | Not Available | Not Available | [4] | |
| SARS-CoV-2 Variants | Vero E6 | Not Available | Not Available | Not Available | [4] |
Table 2: Target-Based Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Picroside I | SARS-CoV-2 RdRp | In silico docking | Not Applicable | [1] |
| Remdesivir (RDV-TP) | SARS-CoV-2 RdRp | Biochemical Assay | Not Available | [5] |
| MERS-CoV RdRp | Biochemical Assay | Not Available | [5] | |
| Ebola Virus RdRp | Biochemical Assay | Not Available | [5] |
Note: Quantitative IC50 values from direct biochemical assays for Picroside I against viral RdRp are not available in the reviewed literature. The in silico data indicates a strong binding affinity to the SARS-CoV-2 RdRp active site.[1]
Experimental Protocols
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical)
This assay directly measures the inhibition of viral RdRp activity by a test compound.
Materials:
-
Purified recombinant viral RdRp enzyme (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)
-
RNA template and primer
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., biotinylated or fluorescently tagged)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Test compound (Picroside I) and control inhibitor (Remdesivir triphosphate)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate, or a fluorescence polarization reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Picroside I and Remdesivir triphosphate in the assay buffer.
-
Reaction Setup: In each well of the assay plate, add the purified RdRp enzyme, the RNA template/primer duplex, and the test compound or control.
-
Initiation: Start the reaction by adding the NTP mix.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of newly synthesized RNA. For a biotin-labeled system, this involves transferring the reaction mixture to a streptavidin-coated plate, followed by washing and detection with an appropriate substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Test compound (Picroside I) and control drug (Remdesivir)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours.
-
Compound Addition: The next day, add serial dilutions of Picroside I or Remdesivir to the cells. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe a significant cytopathic effect (CPE) in the virus-only control wells (e.g., 48-72 hours).
-
Assessment of Cell Viability: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the 50% effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death.
-
In a parallel experiment without virus infection, determine the 50% cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound. A higher SI value indicates greater target specificity.[6]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of Picroside I and Remdesivir inhibiting viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).
Experimental Workflow
Caption: A generalized workflow for the screening and validation of antiviral compounds like Picroside I.
While direct, quantitative comparisons of the antiviral activity of Picroside I with established drugs like Remdesivir are currently limited, in silico evidence suggests that Picroside I may target the viral RdRp, a critical enzyme for the replication of many RNA viruses. Further in vitro and cell-based studies are essential to validate this target specificity, determine its potency (IC50) against a range of viruses, and assess its safety profile (CC50). The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these necessary validation studies. The exploration of natural compounds like Picroside I holds promise for the development of novel antiviral therapies.
References
- 1. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 2. Picroside II disrupts IBDV replication via targeting VP1 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
assessing the synergistic effects of Paniculoside I with other compounds
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the anti-cancer effects of the natural polyphenol curcumin (B1669340), the chemotherapeutic drug cisplatin (B142131), and their combination. Drawing on experimental data from multiple studies, we delve into the enhanced cytotoxicity, apoptosis induction, and inhibition of cell migration achieved through this synergistic partnership. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to support further research and drug development in this promising area.
Quantitative Analysis of Synergistic Effects
The combination of curcumin and cisplatin has demonstrated significantly greater anti-cancer activity than either agent alone across various cancer cell lines. This synergy allows for potentially lower, less toxic doses of cisplatin to achieve a potent therapeutic effect. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of the combination therapy.
Table 1: Comparative Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Treatment | IC50 Value | Reference |
| A549 (NSCLC) | Curcumin | 41 µM | [1] |
| Cisplatin | 33 µM | [1] | |
| H2170 (NSCLC) | Curcumin | 30 µM | [1] |
| Cisplatin | 7 µM | [1] | |
| Cisplatin-Resistant Ovarian Cancer Cells | Curcumin | ~50 µM | [2] |
| Cisplatin-Sensitive Ovarian Cancer Cells | Curcumin | ~50 µM | [2] |
| HA22T/VGH (Hepatic Cancer) | Curcumin + Cisplatin | Interaction Index < 1 (synergistic) | [3] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Enhancement of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The combination of curcumin and cisplatin has been shown to significantly increase the percentage of apoptotic cells compared to individual treatments.
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Reference |
| HEp-2 (Laryngeal Carcinoma) | Control | 2.35% (Late Apoptosis) | [4] |
| Curcumin | 13.4% (Late Apoptosis) | [4] | |
| Cisplatin | 32.1% (Late Apoptosis) | [4] | |
| Curcumin + Cisplatin | 48.5% (Late Apoptosis) | [4] | |
| A549 (NSCLC, CD166+/EpCAM+ subpopulation) | Cisplatin alone | - | [1] |
| Curcumin (sensitizing) + Cisplatin | Increased by 18% vs. Cisplatin alone | [1] | |
| Curcumin (synergistic) + Cisplatin | Increased by 22% vs. Cisplatin alone | [1] | |
| H2170 (NSCLC, CD166+/EpCAM+ subpopulation) | Cisplatin alone | - | [1] |
| Curcumin (sensitizing) + Cisplatin | Increased by 20% vs. Cisplatin alone | [1] | |
| Ca9-22 (Oral Cancer) | Control | 17.9% | [5] |
| Cisplatin (0.8 nM) | 82.7% | [5] | |
| Curcumin (5 µM) | 77.3% | [5] | |
| Curcumin (2.5 µM) + Cisplatin (0.8 nM) | 89.8% | [5] |
Table 3: Inhibition of Cancer Cell Migration
The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Curcumin has been shown to potentiate the inhibitory effect of cisplatin on cancer cell migration.
| Cell Line | Treatment | Inhibition of Migration (%) | Reference |
| A549 (NSCLC, unsorted) | Cisplatin | 33.8% migration | [1] |
| Curcumin + Cisplatin | 17.3% migration | [1] | |
| A549 (NSCLC, CD166+/EpCAM+ subpopulation) | Cisplatin | 19.6% migration | [1] |
| Curcumin + Cisplatin | 8.7% migration | [1] | |
| H2170 (NSCLC, CD166+/EpCAM+ subpopulation) | Cisplatin | 32.6% migration | [1] |
| Curcumin + Cisplatin | 20.9% migration | [1] |
Key Signaling Pathways Modulated by Curcumin and Cisplatin Synergy
The synergistic anti-cancer effects of curcumin and cisplatin are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Curcumin has been shown to sensitize cancer cells to cisplatin by targeting pathways that are often associated with chemoresistance.[6][7]
Caption: Curcumin and Cisplatin target multiple signaling pathways to synergistically inhibit cancer cell growth.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, H2170) in a 96-well plate at a density of 1.0×10^4 cells/well in 100 µl of complete culture medium and incubate overnight.[1]
-
Treatment: Add 100 µl of medium containing various concentrations of curcumin, cisplatin, or their combination to the wells. For combination studies, cells can be treated simultaneously or sequentially. Incubate for the desired time period (e.g., 48 hours).[1]
-
MTS Reagent Addition: After incubation, add 20 µl of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 9.0×10^5 cells/well) in 6-well plates and incubate overnight. Treat the cells with curcumin, cisplatin, or their combination at predetermined concentrations (e.g., IC50 values) for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, cleaved caspase-3, proteins of the PI3K/Akt or NF-κB pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for in vitro assessment of curcumin and cisplatin synergy.
Conclusion
The presented data strongly support the synergistic interaction between curcumin and cisplatin in various cancer models. This combination therapy not only enhances the cytotoxic and pro-apoptotic effects of cisplatin but also mitigates chemoresistance, a significant hurdle in cancer treatment. The modulation of key signaling pathways, including NF-κB, PI3K/Akt, and JAK/STAT3, by curcumin appears to be central to its sensitizing effects.[8][9][10] These findings provide a solid foundation for further preclinical and clinical investigations to establish the therapeutic potential of curcumin as an adjunct to cisplatin-based chemotherapy, potentially leading to more effective and safer cancer treatment regimens.
References
- 1. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Induces G2/M Arrest and Apoptosis in Cisplatin-Resistant Human Ovarian Cancer Cells by Modulating Akt and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Curcumin enhances the effectiveness of cisplatin by suppressing CD133+ cancer stem cells in laryngeal carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of New Curcumin Analog (PAC) and Cisplatin on Oral Cancer Therapy [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Curcumin-cisplatin chemotherapy: A novel strategy in promoting chemotherapy efficacy and reducing side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin Nanoparticle Enhances the Anticancer Effect of Cisplatin by Inhibiting PI3K/AKT and JAK/STAT3 Pathway in Rat Ovarian Carcinoma Induced by DMBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uclahealth.org [uclahealth.org]
A Comparative Guide to the Quantification of Gypenoside A: HPLC-UV vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of Gypenoside A, a major bioactive saponin (B1150181) in Gynostemma pentaphyllum. The objective is to offer a comparative overview of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the two methods. It is important to note that while the UPLC-MS/MS data is specific to Gypenoside A, the HPLC-UV data represents typical performance for gypenoside analysis due to the limited availability of fully validated, single-analyte quantification studies for Gypenoside A by this method.
| Performance Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 20 - 150 µg/mL (typical for ginsenosides) | 2 - 3000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 (typical for ginsenosides) | > 0.995[1] |
| Limit of Quantification (LOQ) | ~10 µg/mL (estimated) | 2 ng/mL[1] |
| Intra-day Precision (%RSD) | < 2% (typical for ginsenosides) | < 14.9%[1] |
| Inter-day Precision (%RSD) | < 3% (typical for ginsenosides) | < 14.9%[1] |
| Accuracy (% Recovery) | 95 - 105% (typical for ginsenosides) | 90.1 - 107.5%[1] |
| Matrix Effect | Not typically assessed | 87.1 - 93.9%[1] |
Experimental Methodologies
HPLC-UV Method (General Protocol for Gypenosides)
This method is based on established protocols for the quantification of saponins (B1172615) in plant extracts.
-
Sample Preparation:
-
Herbal material or extract is powdered and accurately weighed.
-
Extraction is performed with methanol (B129727) or ethanol, often using ultrasonication to enhance efficiency.
-
The extract is filtered through a 0.45 µm membrane prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength, usually around 203 nm, due to the weak UV absorption of gypenosides.
-
UPLC-MS/MS Method for Gypenoside A Quantification in Rat Plasma
This highly sensitive and specific method is suitable for pharmacokinetic studies.[1]
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
Protein precipitation is carried out by adding methanol or acetonitrile.
-
Samples are centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of the transition m/z 897.5 ⟶ 403.3 for Gypenoside A.[1]
-
Methodology Workflow and Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods.
Discussion
The UPLC-MS/MS method offers significantly higher sensitivity and selectivity compared to the HPLC-UV method. The low limit of quantification (2 ng/mL) makes it ideal for pharmacokinetic studies where analyte concentrations in biological matrices are typically low.[1] The use of Multiple Reaction Monitoring (MRM) minimizes interferences from the sample matrix, leading to more accurate and reliable results.
The HPLC-UV method , while less sensitive, can be a cost-effective and accessible option for the analysis of bulk materials or extracts where the concentration of Gypenoside A is relatively high. The primary limitation of HPLC-UV for saponins like gypenosides is their lack of a strong chromophore, which results in poor UV absorption and consequently lower sensitivity. Detection at low wavelengths (around 203 nm) can also lead to higher baseline noise.
References
Safety Operating Guide
Proper Disposal of Paniculoside I: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Paniculoside I could not be located. The following guidance is based on the general hazardous properties of saponins (B1172615) as a chemical class and established best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, regional, and national regulations.
This compound, as a saponin (B1150181), requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Saponins are known to be irritants and are particularly toxic to aquatic organisms.[1][2][3][4] Therefore, proper disposal is not merely a procedural step but a critical safety and environmental protection measure.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or eyeglasses with side shields.[5][6][7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory to prevent skin contact.[6]
-
Respiratory Protection: If handling the powder form and there is a risk of generating dust, use respiratory protection or handle it within a fume hood to avoid inhalation.[5][9]
Handle this compound in a well-ventilated area.[5][10] Avoid creating dust.[7][9][11][12]
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid, liquid solution, or contaminated materials). Under no circumstances should this compound or its solutions be discharged down the sanitary sewer. [6][10]
1. Disposal of Solid this compound Waste
-
Collection: Carefully sweep or transfer any unwanted solid this compound into a designated hazardous waste container.[9][10][11] Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Aquatic Toxin"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[7][8][9][12]
-
Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.
2. Disposal of this compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous liquid waste container.
-
Segregation: Do not mix this compound solutions with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste if required by your facility's procedures.
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" with the chemical name ("this compound"), the solvent(s) used, estimated concentration, and relevant hazard warnings.
-
Storage: Keep the container tightly sealed and store it in secondary containment within a designated satellite accumulation area.
-
Pickup: Arrange for collection through your institution's hazardous waste program.
3. Disposal of Contaminated Labware and Materials
-
Gross Decontamination: Whenever possible, decontaminate grossly contaminated labware (e.g., beakers, flasks) by rinsing them with a suitable solvent.
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste, as described above.[9]
-
Empty Containers: To render an empty this compound container non-hazardous for regular disposal or recycling, it must be triple-rinsed with an appropriate solvent.[5] Collect all three rinses as hazardous waste. After triple-rinsing and air-drying in a ventilated hood, deface the original label before disposal.
-
Solid Contaminated Waste: Items that cannot be decontaminated, such as used weighing paper, contaminated paper towels, and disposable PPE (gloves, etc.), should be placed in a sealed bag or a lined solid hazardous waste container, clearly labeled with the chemical contaminant, and disposed of through the hazardous waste stream.
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal considerations for this compound, based on the properties of saponins.
| Parameter | Information | Source(s) |
| Primary Hazards | Serious eye irritation, potential respiratory irritation. | [5][6][10] |
| Environmental Hazards | Harmful or very toxic to aquatic life. | [2][3][4] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat. Respiratory protection if dust is generated. | [5][6][9] |
| Incompatible Materials | Strong oxidizing agents. | [7][8][12] |
| Disposal Method | Treat as hazardous chemical waste. Collect for licensed disposal. | [6][10] |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash. | [6][10] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Where does the toxicity come from in saponin extract? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. uww.edu [uww.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. corteva.com [corteva.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
